p,p'-Diazidostilbene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEONUWVYWIJPF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10193-62-1 | |
| Record name | p,p'-Diazidostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,p'-diazidostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of p,p'-Diazidostilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
p,p'-Diazidostilbene (4,4'-diazidostilbene) is a photosensitive organic compound that has garnered significant interest for its utility as a photo-crosslinking agent and a building block in materials science. Upon ultraviolet irradiation, it generates highly reactive nitrene intermediates, which can undergo a variety of reactions, including insertion into C-H bonds, addition to double bonds, and dimerization. This reactivity makes it a valuable tool for applications such as polymer modification and bioconjugation. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical and physical properties, and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the reduction of p,p'-dinitrostilbene to p,p'-diaminostilbene, followed by diazotization of the diamine and subsequent substitution with an azide group.
Step 1: Synthesis of p,p'-Diaminostilbene
The precursor, p,p'-diaminostilbene, is most commonly synthesized via the reduction of p,p'-dinitrostilbene. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent and efficient method.
Experimental Protocol: Catalytic Hydrogenation of p,p'-Dinitrostilbene
-
Reaction Setup: In a high-pressure autoclave, a suspension of p,p'-dinitrostilbene in an aqueous medium is prepared. A cobalt-based catalyst, such as Raney cobalt, is added to the mixture.
-
Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reaction mixture is heated to a temperature between 100-160°C and pressurized with hydrogen to 20-120 bar. The reaction is allowed to proceed with vigorous stirring.
-
Monitoring and Workup: The progress of the reaction can be monitored by the cessation of hydrogen uptake. Once the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.
-
Isolation and Purification: The catalyst is removed by filtration. The resulting aqueous solution of p,p'-diaminostilbene can be used directly in the next step or the product can be isolated by adjusting the pH to precipitate the diamine, followed by filtration, washing with water, and drying.
Step 2: Synthesis of this compound from p,p'-Diaminostilbene
The conversion of p,p'-diaminostilbene to this compound involves a diazotization reaction followed by treatment with an azide salt.
Experimental Protocol: Diazotization and Azidation of p,p'-Diaminostilbene
-
Diazotization: p,p'-Diaminostilbene is suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.
-
Azidation: To the cold solution of the bis-diazonium salt, a solution of sodium azide in water is added slowly. The addition is exothermic, and the temperature should be carefully controlled to prevent the decomposition of the diazonium salt. The azide ions displace the diazonium groups, leading to the formation of this compound, which typically precipitates from the reaction mixture.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove any residual salts, and then dried under vacuum in the dark. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed for further purification.
Logical Relationship of the Synthesis Process
The Versatile Photoreactive Probe: A Technical Guide to p,p'-Diazidostilbene and its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
p,p'-Diazidostilbene and its sulfonated derivatives are bifunctional aryl azide compounds that serve as potent tools in various research and industrial applications. Their utility stems from the photo-inducible generation of highly reactive nitrene intermediates upon exposure to ultraviolet light. This property makes them invaluable as photo-crosslinking agents in the formulation of negative photoresists for photolithography and as probes for investigating molecular interactions through photoaffinity labeling. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in photolithography and as a potential tool for studying protein-protein interactions. Detailed experimental principles, quantitative data, and workflow diagrams are presented to facilitate its application in a research setting.
Core Principles: The Photochemistry of this compound
This compound contains two azide (-N₃) groups attached to a stilbene backbone. The fundamental principle behind its application lies in the photochemistry of the azide group. Upon irradiation with ultraviolet (UV) light, typically in the range of 330-380 nm, the azide moiety undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate.
This nitrene species is a potent electrophile and can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to C=C double bonds. This reactivity allows for the formation of stable covalent bonds with nearby molecules, a process known as photo-crosslinking. In the case of this compound, the presence of two azide groups allows it to act as a bifunctional crosslinker, capable of linking two separate molecular entities or inducing intramolecular crosslinks.
Application in Photolithography: Negative Photoresists
A significant application of this compound derivatives, particularly the water-soluble 4,4'-diazidostilbene-2,2'-disulfonic acid salts, is in the formulation of negative photoresists.[1] In this context, the diazidostilbene derivative acts as a photosensitizer or photo-crosslinking agent within a polymer matrix, often polyvinylpyrrolidone.
Mechanism of Action in Negative Photoresists
In a negative photoresist formulation, the unexposed regions remain soluble in a developer solution. Upon exposure to UV light through a photomask, the this compound derivative generates nitrenes, which then crosslink the polymer chains of the resin. This crosslinking increases the molecular weight and decreases the solubility of the exposed regions, rendering them insoluble in the developer. Consequently, after development, the unexposed, soluble portions are washed away, leaving behind a negative image of the mask.
Quantitative Data for Photosensitive Formulations
The following table summarizes the composition of photosensitive solutions prepared with various salts of 4,4'-diazidostilbene-2,2'-disulfonic acid, as described in U.S. Patent US5041570A.
| Component | Solution A | Solution B | Solution C | Solution D |
| 4,4'-diazidostilbene-2,2'-disulfonate Salt | Tetramethylammonium | Triethylamine | Dibutylamine | Sodium |
| Amount of Photosensitive Agent (g) | 0.220 | 0.261 | 0.274 | 0.200 |
| 4.5% Aqueous Polyvinylpyrrolidone (g) | 30.0 | 30.0 | 30.0 | 30.0 |
| Silane Coupling Agent (g) | 0.015 | 0.015 | 0.015 | 0.015 |
| Surfactant (Emulgen 913) (g) | 0.009 | 0.009 | 0.009 | 0.009 |
| Water (g) | 10.0 | 10.0 | 10.0 | 10.0 |
| Isopropyl Alcohol (g) | 10.0 | 10.0 | 10.0 | 10.0 |
Data sourced from U.S. Patent US5041570A.
The spectral properties of these photosensitive salts are crucial for determining the optimal wavelength for exposure.
| Salt of 4,4'-diazidostilbene-2,2'-disulfonic acid | λmax (nm) | Molar Extinction Coefficient (εmax) |
| Dibutylamine Salt | 335 | 40,988 |
| Triethylamine Salt | 335 | 41,300 |
Data sourced from U.S. Patent US5041570A.
Experimental Protocol: Photolithography using a Diazidostilbene-based Negative Photoresist
The following is a representative experimental protocol for a photolithography process using a this compound-based negative photoresist.
1. Substrate Preparation:
- Start with a clean and dry substrate (e.g., silicon wafer, glass plate).
- Dehydrate the substrate by baking at 200°C for 30 minutes to ensure good adhesion of the photoresist.
2. Photoresist Coating:
- Apply the photosensitive solution (as formulated in the table above) to the center of the substrate.
- Spin-coat the substrate to achieve a uniform thin film. The spinning speed and time will determine the thickness of the resist layer. A typical starting point would be 3000 rpm for 30 seconds.
3. Pre-bake:
- Soft-bake the coated substrate on a hot plate or in an oven at 80°C for 20 minutes.[1] This step removes the solvent from the photoresist film.
4. Exposure:
- Place a photomask over the photoresist-coated substrate.
- Expose the substrate to a UV light source with a wavelength corresponding to the absorption maximum of the diazidostilbene derivative (around 335 nm). The exposure time will depend on the intensity of the light source and the desired degree of crosslinking.
5. Development:
- Immerse the exposed substrate in a suitable developer solution (e.g., an aqueous solution of a weak base) to dissolve and remove the unexposed, uncrosslinked regions of the photoresist.
- Rinse the substrate with deionized water to stop the development process.
- Dry the substrate with a stream of nitrogen.
6. Post-bake:
- Hard-bake the substrate at a higher temperature (e.g., 120-140°C) for 20-30 minutes. This step further strengthens the crosslinked resist, improving its resistance to subsequent etching processes.
7. Etching and Stripping:
The patterned photoresist can now be used as a mask for etching the underlying substrate.
After etching, the remaining photoresist is removed (stripped) using a suitable solvent or plasma ashing.
Figure 1. Experimental workflow for photolithography using a negative photoresist. Application in Biological Research: Photoaffinity Labeling and Crosslinking
The ability of this compound to form covalent bonds upon photoactivation makes it a potentially powerful tool for photoaffinity labeling and crosslinking studies aimed at elucidating molecular interactions, particularly protein-protein interactions. In this application, a derivative of this compound can be designed to bind to a specific target molecule. Upon UV irradiation, the photoreactive nitrenes will covalently crosslink to interacting partners in close proximity.
General Principles of Photoaffinity Labeling
Photoaffinity labeling is a technique used to identify the binding partners of a molecule of interest (the "bait"). A photoaffinity probe is synthesized by incorporating a photoreactive group, such as an aryl azide, into the bait molecule. The probe is then introduced into a biological system (e.g., cell lysate, purified protein mixture), where it binds to its target. Subsequent exposure to UV light activates the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner (the "prey"). The covalently linked complex can then be isolated and the prey molecule identified, typically by mass spectrometry.
This compound as a Homobifunctional Crosslinker
As a homobifunctional crosslinker, this compound can be used to study the proximity of molecules in a complex. When introduced into a protein complex, for example, photoactivation can lead to the crosslinking of two proteins that are spatially close to each other. The identification of these crosslinked proteins can provide valuable information about the architecture of the complex.
While the principles are sound, it is important to note that detailed, peer-reviewed experimental protocols for the specific use of this compound in protein crosslinking studies are not as readily available as for other photo-crosslinking agents. Researchers wishing to employ this molecule for such applications may need to optimize experimental conditions such as concentration, irradiation time, and wavelength based on the general principles of photoaffinity labeling and the known photochemical properties of aryl azides.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from 4,4'-diaminostilbene or its sulfonated analog. The key transformation is the conversion of the amino groups to azide groups. This is commonly achieved through a diazotization reaction followed by azidation.
General Synthetic Scheme:
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Diazotization: The starting diamine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to convert the amino groups into diazonium salts (-N₂⁺).
-
Azidation: The diazonium salt solution is then treated with an azide salt (e.g., sodium azide) to displace the diazonium group and form the desired aryl azide.
Careful control of reaction conditions, such as temperature and pH, is crucial for achieving high yields and purity.
Conclusion
This compound and its derivatives are versatile chemical tools with established applications in photolithography and potential for use in the study of biological interactions. Their utility is rooted in the clean and efficient photo-generation of reactive nitrene intermediates. This guide provides a foundational understanding of the principles, quantitative data, and experimental workflows associated with the use of this compound. For researchers in materials science, the detailed information on photoresist formulations offers a strong starting point for process development. For biochemists and drug discovery professionals, while specific protocols for protein crosslinking are less common, the fundamental principles of photoaffinity labeling outlined here provide a framework for the development of novel probes to explore the molecular landscapes of biological systems. Further research into the application of this compound in biological contexts is warranted to fully exploit its potential as a molecular probe.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photo-Crosslinking Mechanism of p,p'-Diazidostilbene
This guide provides a detailed examination of the photo-crosslinking mechanism of this compound, a cornerstone molecule in photochemistry with significant applications in materials science, microelectronics, and bioconjugation. The document outlines the fundamental photochemical processes, reaction pathways, and experimental considerations.
Core Principles of Photo-Activation
The utility of this compound as a photo-crosslinker is rooted in the photochemical reactivity of its two aryl azide groups. In the absence of light, these functional groups are relatively inert. However, upon exposure to ultraviolet (UV) radiation, they undergo a predictable decomposition pathway, generating highly reactive intermediates that can form stable covalent bonds with a wide variety of molecules.
The process is initiated by the absorption of UV light by the stilbene chromophore.[1] This absorbed energy is transferred to the azide groups, leading to their rapid decomposition.[1] The primary steps are:
-
Photoexcitation: The molecule absorbs a photon, typically in the UV range, promoting it to an excited electronic state.
-
Nitrogen Extrusion: The excited azide group (-N₃) rapidly eliminates a molecule of dinitrogen (N₂), which is a highly favorable and irreversible process.[2]
-
Nitrene Formation: The loss of N₂ results in the formation of a highly reactive electron-deficient intermediate known as a nitrene.[1][2][3]
This generation of two nitrene intermediates from a single this compound molecule allows it to act as a potent crosslinker, covalently bridging two separate molecular chains or sites.
Caption: Photo-activation pathway of this compound.
The Reactive Nitrene Intermediate and Crosslinking Pathways
The nitrene intermediate is the key species responsible for the crosslinking reaction. It is a neutral species containing a nitrogen atom with six valence electrons, making it highly electrophilic and reactive. Nitrenes can exist in two spin states: a singlet state and a triplet state, which exhibit different reactivities.[1] The singlet nitrene is typically the initial photoproduct and can undergo intersystem crossing to the more stable triplet state.[1]
The generated nitrenes can undergo several types of reactions to form covalent crosslinks:
-
C-H Insertion: Singlet nitrenes can directly insert into carbon-hydrogen (C-H) single bonds, a common reaction pathway for crosslinking polymers with saturated hydrocarbon backbones.
-
Addition to Unsaturated Bonds: Nitrenes readily add across carbon-carbon double bonds (C=C) to form three-membered aziridine rings.[1]
-
Azo Compound Formation: At higher concentrations, triplet nitrenes can dimerize or react with unphotolyzed azide groups to form stable azo compounds (R-N=N-R).[1]
-
Hydrogen Abstraction: Triplet nitrenes, which behave like diradicals, can abstract hydrogen atoms from the surrounding matrix, leading to the formation of an amine and a new radical on the substrate, which can then participate in further reactions.
The presence of molecular oxygen can influence these pathways, as it can act as a scavenger for the reactive nitrene intermediates, particularly the triplet state.[1]
Caption: Reaction pathways of the nitrene intermediate.
Quantitative Data
Quantitative understanding of the photoprocess is crucial for optimizing crosslinking applications. The key parameter is the quantum yield (ϕ), which describes the efficiency of a photochemical process.
| Parameter | Value | Conditions | Reference |
| Chemical Formula | C₁₄H₁₀N₆ | - | [4] |
| Molecular Weight | 262.27 g/mol | - | [1][4] |
| Azide IR Stretch | 2100–2120 cm⁻¹ | - | [1] |
| Quantum Yield (ϕ) | 0.26 | For 2,2′-disubstituted diazidostilbene derivative | [5] |
Note: The quantum yield can vary depending on the specific molecular structure, the surrounding matrix, temperature, and the excitation wavelength.
Experimental Protocols
A generalized protocol for using this compound as a photo-crosslinker involves sample preparation, irradiation, and subsequent analysis to confirm crosslinking.
A. Materials and Preparation
-
Photo-crosslinker: this compound.
-
Matrix: The polymer or biological system to be crosslinked (e.g., polystyrene, poly(triaryl amine), chitosan).[2][5]
-
Solvent: A suitable solvent that dissolves both the crosslinker and the matrix without reacting with them (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)).[1]
-
Procedure:
-
Dissolve the polymer/substrate in the chosen solvent to the desired concentration.
-
Add this compound to the solution. The concentration typically ranges from a few to several weight percent relative to the polymer.[5]
-
Mix thoroughly until a homogeneous solution is obtained. All steps should be performed in subdued light or in vessels wrapped in foil to prevent premature photo-activation.[6]
-
Cast the solution onto a substrate to form a thin film or prepare the sample in a suitable container (e.g., quartz cuvette) for irradiation.
-
Remove the solvent by evaporation, often under vacuum.
-
B. Photo-Irradiation
-
Light Source: A UV lamp with an appropriate wavelength output is required. Common wavelengths used for activating aryl azides are 254 nm and 365 nm.[2][6]
-
Procedure:
-
Place the prepared sample under the UV lamp.
-
Irradiate the sample for a specified duration. The time required for complete crosslinking depends on the light intensity, concentration of the crosslinker, and the film thickness. This often ranges from seconds to minutes.[2]
-
Ensure uniform irradiation over the entire sample area.
-
C. Analysis and Confirmation
-
Solubility Test: A simple and effective method. Before crosslinking, the material is soluble in an appropriate solvent. After successful crosslinking, the resulting polymer network becomes insoluble.
-
FTIR Spectroscopy: This technique is used to monitor the disappearance of the characteristic azide peak. The strong vibrational stretch of the azide group is located at approximately 2100-2120 cm⁻¹.[1] A successful reaction is confirmed by the significant reduction or complete disappearance of this peak after UV exposure.[3]
Caption: General experimental workflow for photo-crosslinking.
Conclusion
This compound is a powerful and versatile photo-crosslinking agent whose mechanism is based on the light-induced generation of highly reactive nitrene intermediates. These intermediates form robust covalent bonds with surrounding molecules through a variety of reaction pathways, including C-H insertion and addition to double bonds. A thorough understanding of this mechanism, coupled with controlled experimental protocols, enables its effective use in advanced applications ranging from creating stable polymer films for organic electronics to immobilizing biological molecules for drug delivery and tissue engineering.
References
- 1. This compound | 10193-62-1 | Benchchem [benchchem.com]
- 2. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H10N6 | CID 5375803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Structure and Reactivity of p,p'-Diazidostilbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Diazidostilbene (4,4'-diazidostilbene) is a photosensitive organic compound that has garnered significant interest in various scientific fields, particularly in polymer chemistry and biochemistry, due to its ability to function as a potent photo-crosslinking agent. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate highly reactive nitrene intermediates. These nitrenes can subsequently undergo a variety of reactions, including insertion into C-H bonds and addition to double bonds, enabling the formation of covalent linkages between molecules. This unique reactivity makes this compound and its derivatives invaluable tools for applications such as photoaffinity labeling and the crosslinking of polymers. This guide provides a comprehensive overview of the structure, reactivity, and experimental protocols related to this compound and its better-documented sulfonated derivative, disodium 4,4'-diazidostilbene-2,2'-disulfonate.
Molecular Structure and Properties
The core structure of this compound consists of a stilbene backbone (a central ethylene bridge connecting two phenyl rings) with an azide group (-N₃) at the para position of each phenyl ring. The molecule can exist as either the (E)- or (Z)-isomer, with the (E)-isomer being generally more stable.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₆ |
| Molecular Weight | 262.27 g/mol |
| IUPAC Name | 1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene |
| CAS Number | 10193-62-1 |
A widely used and studied derivative is the disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate, which exhibits enhanced water solubility due to the presence of sulfonate groups.
Table 2: Physicochemical Properties of Disodium 4,4'-Diazidostilbene-2,2'-disulfonate Tetrahydrate
| Property | Value |
| Molecular Formula | C₁₄H₈N₆Na₂O₆S₂·4H₂O |
| Molecular Weight | 538.42 g/mol |
| Appearance | Light yellow to brown crystalline powder |
| Solubility | Highly soluble in water |
| CAS Number | 2718-90-3 |
Spectroscopic Data
Table 3: Spectroscopic Data for Stilbene Azide Derivatives
| Spectroscopic Technique | Feature | Wavelength/Wavenumber/Chemical Shift |
| UV-Vis Spectroscopy | λmax | ~335 nm (for the triethylamine salt of the disulfonic acid derivative)[1] |
| FTIR Spectroscopy | Azide (N₃) stretch | 2100–2120 cm⁻¹ |
| trans-Stilbene C-H bend | ~965 cm⁻¹ | |
| ¹H NMR Spectroscopy | trans-Stilbene vinyl protons | δ 7.2–7.4 ppm (doublet, J ≈ 16.4 Hz) |
| Aromatic protons | δ 7.0-7.8 ppm (multiplets) | |
| ¹³C NMR Spectroscopy | Aromatic carbons | δ 120-140 ppm |
| Vinylic carbons | δ ~129 ppm |
Experimental Protocols
The synthesis of this compound and its derivatives typically proceeds through a diazotization-azidation pathway starting from the corresponding diamine precursor. The following is a detailed methodology for the synthesis of the key precursor, 4,4'-diaminostilbene-2,2'-disulfonic acid, and its subsequent conversion to the diazido derivative.
Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid
This precursor is commonly synthesized via the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid.
-
Reaction: Catalytic hydrogenation
-
Starting Material: 4,4'-dinitrostilbene-2,2'-disulfonic acid
-
Catalyst: Cobalt catalyst, often supported on kieselguhr (e.g., 35% Co, reduced at 250°C)
-
Medium: Aqueous medium
-
Temperature: 70–180°C (optimal ranges often between 100–160°C)
-
Hydrogen Pressure: 5–150 bars of hydrogen (often 20–120 bars)
-
pH: Maintained between 6.0 and 8.5, sometimes achieved by passing CO₂ into the solution.
Synthesis of Disodium 4,4'-Diazidostilbene-2,2'-disulfonate
This two-step protocol involves the diazotization of the diamine precursor followed by azidation.
Step 1: Diazotization
-
Dissolve the 4,4'-diaminostilbene-2,2'-disulfonic acid precursor in an acidic aqueous medium (e.g., hydrochloric acid).
-
Cool the solution to 0–5°C in an ice bath to ensure the stability of the resulting diazonium salt.
-
Slowly add a solution of sodium nitrite (NaNO₂) as the nitrosating agent. Maintain a pH below 2.0 with excess acid.
-
Stir the reaction mixture for 1–2 hours at 0–5°C.
Step 2: Azidation
-
To the cold solution of the diazonium salt, slowly add a solution of sodium azide (NaN₃).
-
The reaction involves the replacement of the diazo groups with azide functionalities: Ar-N₂⁺Cl⁻ + NaN₃ → Ar-N₃ + NaCl + N₂.
-
Allow the reaction to proceed to completion, which may be indicated by the cessation of nitrogen gas evolution.
-
The product, disodium 4,4'-diazidostilbene-2,2'-disulfonate, can then be isolated and purified, often by precipitation and washing. A patent for a triethylamine salt of this compound reported a synthesis yield of 96.6%.[2]
Reactivity and Mechanism of Action
The utility of this compound as a crosslinking agent stems from its photochemical reactivity. Upon absorption of UV light, the azide groups undergo photolysis, leading to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates.
Caption: Photochemical activation of this compound.
The initially formed singlet nitrenes are highly reactive and can undergo several reaction pathways. They can also undergo intersystem crossing to the more stable triplet nitrene state, which exhibits different reactivity.
Reactions of Nitrene Intermediates
The generated nitrenes are the key species responsible for the crosslinking of polymers and other molecules. Their primary reactions include:
-
C-H Bond Insertion: Singlet nitrenes can directly insert into carbon-hydrogen bonds, forming a new C-N bond. This is a key mechanism for crosslinking in saturated polymer matrices.
-
Addition to Double Bonds: Singlet nitrenes can add to carbon-carbon double bonds to form aziridines.
-
Dimerization: At higher concentrations, triplet nitrenes can dimerize to form azo compounds (R-N=N-R).
Caption: Major reaction pathways of photogenerated nitrenes.
Polymer Crosslinking Workflow
The overall process of using this compound for photocrosslinking a polymer matrix can be summarized in the following workflow:
-
Formulation: this compound is mixed with the polymer to be crosslinked, typically in a suitable solvent to ensure homogeneous distribution.
-
Coating and Drying: The mixture is coated onto a substrate to form a thin film, and the solvent is evaporated.
-
UV Exposure: The polymer film containing this compound is exposed to UV radiation.
-
Crosslinking: The photogenerated nitrenes react with the polymer chains, forming covalent crosslinks and rendering the polymer insoluble.
Caption: Experimental workflow for polymer photocrosslinking.
Conclusion
This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its ability to form highly reactive nitrene intermediates upon UV irradiation allows for efficient crosslinking of polymers and the study of molecular interactions through photoaffinity labeling. While detailed quantitative data for the parent compound can be challenging to find, its sulfonated derivatives are well-characterized and offer a water-soluble alternative for many applications. Understanding the fundamental principles of its structure, spectroscopic properties, and photochemical reactivity is key to successfully employing this compound in research and development.
References
The Advent of Stilbene-Based Crosslinkers: A Technical Guide to Their Discovery and Application
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the discovery and history of stilbene-based crosslinkers. This whitepaper provides a comprehensive overview of the core science, from the foundational photochemical principles to their modern applications in chemical biology and drug discovery, with a particular focus on neurodegenerative diseases.
Introduction: The Photoreactive Nature of Stilbenes
Stilbene, a deceptively simple diarylethene, possesses a rich photochemistry that has been harnessed for a variety of applications. The cornerstone of its utility as a crosslinker lies in its ability to undergo a [2+2] photocycloaddition reaction upon irradiation with ultraviolet (UV) light. This reaction joins two stilbene molecules, or a stilbene and another alkene, to form a cyclobutane ring, effectively creating a covalent crosslink. This unique photoreactivity allows for precise spatial and temporal control over the crosslinking process, making stilbene-based reagents powerful tools for probing molecular interactions.
A Historical Perspective: From Photocyclization to Crosslinking
The journey to employing stilbenes as crosslinkers began with the fundamental study of their photochemical properties. An early key discovery in the field of stilbene photochemistry was the intramolecular photocyclization of stilbenes to form phenanthrenes, a reaction extensively studied by Mallory and catalyzed by iodine, as reported in 1964.[1] While this intramolecular reaction did not directly lead to intermolecular crosslinking, it laid the groundwork for understanding the reactivity of stilbenes upon photoexcitation.
The transition from understanding intramolecular photocyclization to harnessing intermolecular [2+2] photocycloaddition for crosslinking purposes evolved over time, primarily within the field of polymer chemistry. Scientists recognized that incorporating stilbene moieties into polymer chains rendered the materials photocrosslinkable, allowing for the light-induced modification of polymer properties. This concept was later adapted for biological applications, where the ability to covalently link interacting biomolecules with spatial and temporal control offered a significant advantage over traditional chemical crosslinkers.
The Chemistry of Stilbene-Based Crosslinkers
Stilbene-based crosslinkers are typically bifunctional molecules. They contain at least one stilbene moiety as the photoreactive group and one or more reactive groups that allow for their conjugation to biomolecules such as proteins or nucleic acids.
Synthesis of Stilbene-Based Crosslinkers
A variety of synthetic routes have been developed to produce stilbene derivatives. Common methods include:
-
Wittig Reaction: A widely used method for forming the carbon-carbon double bond of the stilbene core.
-
Horner-Wadsworth-Emmons (HWE) Reaction: An alternative to the Wittig reaction, often providing better E/Z selectivity.
-
Perkin Condensation: A classic method for synthesizing certain stilbene derivatives.[2]
-
Cross-Coupling Reactions: Modern palladium-catalyzed reactions, such as the Heck and Suzuki couplings, offer efficient and versatile methods for stilbene synthesis.
These synthetic strategies allow for the introduction of a wide range of functional groups, enabling the design of crosslinkers with specific properties, such as varying spacer arm lengths, solubility, and reactivity towards different functional groups on biomolecules.
Table 1: Common Synthetic Reactions for Stilbene Scaffolds
| Reaction Name | Description | Typical Reagents |
| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | Benzyltriphenylphosphonium halide, base, benzaldehyde derivative. |
| Horner-Wadsworth-Emmons | Reaction of a phosphonate carbanion with an aldehyde or ketone. | Diethyl benzylphosphonate, base, benzaldehyde derivative. |
| Perkin Condensation | Condensation of an aromatic aldehyde and an acid anhydride. | Phenylacetic acid, acetic anhydride, base. |
| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. | Styrene derivative, aryl halide, palladium catalyst, base. |
| Suzuki Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | Styrylboronic acid, aryl halide, palladium catalyst, base. |
Experimental Protocols
The following provides a generalized protocol for photocrosslinking experiments using a stilbene-based crosslinker. Specific parameters such as concentration, irradiation time, and wavelength will need to be optimized for each specific application.
General Protocol for Protein-Protein Photocrosslinking
-
Conjugation: The stilbene-based crosslinker is conjugated to the bait protein via a reactive group (e.g., NHS ester for primary amines).
-
Incubation: The conjugated bait protein is incubated with the prey protein to allow for complex formation.
-
Photocrosslinking: The sample is irradiated with UV light (typically around 365 nm) for a specified period to induce photocycloaddition.
-
Analysis: The crosslinked products are analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify the crosslinked proteins and the site of crosslinking.
Quantitative Analysis using Mass Spectrometry
Quantitative crosslinking-mass spectrometry (QCLMS) can be employed to study conformational changes in proteins and protein complexes.[3][4][5][6] This technique often utilizes isotopically labeled crosslinkers to differentiate between different states of a protein or complex. By comparing the relative abundance of crosslinked peptides, subtle structural changes can be detected and quantified.[3][4]
Workflow for Quantitative Crosslinking-Mass Spectrometry:
Caption: A generalized workflow for quantitative crosslinking-mass spectrometry (QCLMS).
Applications in Research and Drug Development
Stilbene-based crosslinkers and probes have found significant applications in various fields, most notably in the study of neurodegenerative diseases.
Probing Amyloid-β Aggregation in Alzheimer's Disease
A significant area of research for stilbene derivatives is their use as fluorescent probes and inhibitors of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The stilbene scaffold has a high affinity for the beta-sheet structures of Aβ fibrils. This property has been exploited to design fluorescent probes for the detection and imaging of amyloid plaques.
Furthermore, bifunctional stilbene derivatives have been developed to both target and modulate the aggregation of metal-associated Aβ species.[7] These compounds can interfere with the aggregation process and reduce the neurotoxicity of Aβ oligomers.
Signaling Pathway of Amyloid-β Aggregation and Stilbene Probe Interaction:
Caption: The amyloid-β aggregation pathway and the points of intervention for stilbene-based probes.
Crosslinking of Nucleic Acids
Stilbene derivatives have also been successfully employed for the site-selective photocrosslinking of DNA. By incorporating stilbene pairs into a DNA duplex, irradiation with visible light in the presence of a photosensitizer can induce a [2+2] photocycloaddition, leading to a covalent crosslink between the DNA strands. This technique provides a powerful tool for the construction of photoresponsive DNA circuits and nanodevices.
Future Directions
The field of stilbene-based crosslinkers continues to evolve. Future research is likely to focus on the development of novel crosslinkers with improved properties, such as longer wavelength activation to minimize photodamage to biological samples, and enhanced cell permeability for in vivo crosslinking studies. The integration of stilbene-based crosslinking with advanced mass spectrometry techniques and computational modeling will further refine our understanding of complex biological systems and accelerate the drug discovery process.
About
This technical guide provides a comprehensive overview of stilbene-based crosslinkers for researchers, scientists, and drug development professionals. It covers the historical development, underlying chemistry, experimental protocols, and key applications of these versatile photochemical tools.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
The Photochemical Landscape of p,p'-Diazidostilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Diazidostilbene (4,4'-diazidostilbene) is a photoactive organic compound that has garnered significant interest in various scientific and technological fields, primarily owing to its ability to form highly reactive nitrene intermediates upon ultraviolet (UV) irradiation. This property makes it a valuable tool in applications such as photoaffinity labeling for drug discovery, as a photosensitizer in polymer chemistry, and in the manufacturing of photoresists. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its synthesis, spectroscopic characteristics, and the fundamental photochemical reactions it undergoes. The information presented herein is intended to serve as a detailed resource for researchers and professionals working with or considering the use of this versatile molecule.
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 4,4'-dinitrostilbene-2,2'-disulfonic acid. The initial step involves the reduction of the nitro groups to amino groups, followed by the conversion of the amino groups to azide functionalities.
A common synthetic route involves the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid to produce 4,4'-diaminostilbene-2,2'-disulfonic acid. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium, followed by treatment with sodium azide to yield the final diazido product. While this synthesis is well-established for the sulfonated derivative, a similar pathway can be envisioned for the non-sulfonated analog, starting from 4,4'-dinitrostilbene.
Caption: Synthetic pathway for this compound.
Spectroscopic Properties
| Compound | λmax (nm) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) |
| Triethylamine salt of 4,4'-diazidostilbene-2,2'-disulfonic acid | 335 | 41,300 |
| Dibutylamine salt of 4,4'-diazidostilbene-2,2'-disulfonic acid | 335 | 40,988 |
| Tetramethylammonium salt of 2,6-bis-(4'-azidobenzal)-4-methyl-cyclohexanone-2,2'-disulfonic acid | 383 | 27,835 |
| Triethylamine salt of 2,6-bis-(4'-azidobenzal)-4-methyl-cyclohexanone-2,2'-disulfonic acid | 383 | 28,741 |
| Data sourced from patent US5041570A for sulfonated derivatives of diazidostilbene and related compounds.[1] |
The absorption maximum (λmax) around 335 nm for the sulfonated stilbene derivatives suggests that the parent this compound will also absorb strongly in the UVA range. The high molar extinction coefficients indicate a high probability of light absorption, which is a prerequisite for efficient photochemical reactions.
Core Photochemical Reactions
Upon absorption of UV radiation, this compound undergoes two primary photochemical reactions: photodecomposition of the azide groups and trans-cis isomerization of the stilbene backbone.
Photodecomposition via Nitrene Intermediates
The hallmark of aryl azide photochemistry is the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. This process is the foundation of this compound's utility in cross-linking and labeling applications. The initially formed singlet nitrene is in a high-energy state and can undergo several reactions, including insertion into C-H and N-H bonds, or intersystem crossing to the more stable triplet nitrene.
Caption: Photodecomposition pathway of this compound.
Trans-Cis Isomerization
Similar to other stilbene derivatives, this compound is expected to undergo reversible trans-cis photoisomerization. Upon absorption of a photon, the molecule is promoted to an excited state where rotation around the central double bond becomes possible. The molecule can then relax to either the trans or cis isomer in the ground state. The photostationary state, i.e., the equilibrium ratio of trans and cis isomers under continuous irradiation, depends on the absorption spectra of the two isomers and their respective isomerization quantum yields at the irradiation wavelength. Studies on 4,4'-diazidostilbene in a polystyrene matrix have confirmed that trans-cis isomerization occurs concurrently with the photodecomposition of the azide groups.
Caption: Trans-cis isomerization of this compound.
Experimental Protocols
General Protocol for Photolysis and UV-Vis Monitoring
This protocol provides a general framework for the photolysis of this compound and for monitoring the reaction progress using UV-Vis spectroscopy.
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer solution for biological applications). The concentration should be adjusted to have an absorbance of approximately 1 at the desired irradiation wavelength.
-
UV-Vis Spectrum: Record the initial UV-Vis absorption spectrum of the solution using a spectrophotometer.
-
Irradiation: Irradiate the solution in a quartz cuvette with a suitable UV lamp (e.g., a mercury lamp with filters or a UV LED) at a wavelength corresponding to the absorption maximum of the compound. The temperature should be controlled using a water bath or a cooling system.
-
Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. The decrease in the absorbance at the λmax of the starting material and the appearance of new absorption bands can be used to monitor the progress of the photolysis and isomerization.
-
Data Analysis: Plot the absorbance at λmax versus irradiation time to determine the rate of photodecomposition. Isosbestic points, where the absorbance remains constant, may indicate the interconversion of two species.
Determination of Photodecomposition Quantum Yield (Φd)
The quantum yield of photodecomposition is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules decomposed per photon absorbed. A common method for determining quantum yields is chemical actinometry.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution under the same conditions as the sample and measuring the amount of photoproduct formed.
-
Sample Irradiation: Irradiate the this compound solution for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.
-
Analysis: Determine the number of this compound molecules decomposed during irradiation using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The quantum yield (Φd) is calculated using the following formula: Φd = (moles of reactant decomposed) / (moles of photons absorbed)
Caption: Workflow for quantum yield determination.
Conclusion
This compound exhibits a rich photochemistry dominated by the efficient generation of nitrene intermediates and trans-cis isomerization. These properties make it a powerful tool in various areas of chemical and biological research. While specific quantitative photochemical data for the non-sulfonated parent compound remains elusive in the readily accessible literature, the information available for its sulfonated derivatives provides a solid foundation for understanding its behavior. The experimental protocols outlined in this guide offer a starting point for researchers to investigate and harness the unique photochemical properties of this versatile molecule. Further detailed studies are warranted to fully characterize the photophysical and photochemical parameters of this compound, which will undoubtedly expand its applications in science and technology.
References
In-depth Analysis of p,p'-Diazidostilbene's Electronic Structure: A Theoretical Perspective
A comprehensive theoretical examination of the electronic structure and photochemical behavior of p,p'-diazidostilbene remains a developing area of research. While extensive computational studies on the parent stilbene molecule and other derivatives have been conducted, a detailed theoretical guide specifically for the p,p'-diazido substituted variant is not extensively documented in publicly available research.
This guide, intended for researchers, scientists, and professionals in drug development, aims to synthesize the foundational computational approaches that would be applied to understand the electronic properties of this compound. In the absence of specific published data for this molecule, the methodologies and the expected nature of the results will be outlined based on theoretical studies of analogous compounds.
Theoretical Framework for Electronic Structure Calculation
The investigation of the electronic structure of molecules like this compound typically employs a range of quantum chemical methods. These methods are crucial for predicting molecular geometries, electronic states, and reaction pathways, which are often difficult to probe experimentally.
Computational Methods
A multi-tiered approach is generally adopted for such studies, starting with more computationally economical methods and progressing to more accurate, resource-intensive techniques.
-
Density Functional Theory (DFT): This is a workhorse method for determining the ground-state geometry and electronic properties. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), would be appropriate for initial geometry optimizations and frequency calculations.
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited electronic states, which are fundamental to understanding the molecule's photochemistry, TD-DFT is a common choice. This method can predict vertical excitation energies and oscillator strengths, providing a theoretical absorption spectrum.
-
Complete Active Space Self-Consistent Field (CASSCF): For molecules with complex electronic structures, such as those with multiple low-lying excited states or those undergoing bond-breaking processes (like the decomposition of the azide groups), CASSCF is often necessary. This multiconfigurational method provides a more accurate description of the electronic wavefunction.
-
Multiconfigurational Second-Order Perturbation Theory (CASPT2): To improve upon the energies obtained from CASSCF calculations, CASPT2 is frequently used. It incorporates dynamic electron correlation, leading to more accurate energy levels and potential energy surfaces.
Expected Electronic Properties and Photochemical Behavior
The introduction of the two azide groups at the para positions of the stilbene core is expected to significantly influence its electronic structure and photochemical reactivity.
Ground State Properties
DFT calculations would provide insights into the optimized geometries of the cis and trans isomers of this compound. Key parameters such as bond lengths, bond angles, and dihedral angles could be determined and compared to the parent stilbene molecule. The azide groups are anticipated to have a notable effect on the electronic distribution in the phenyl rings.
Excited State Properties and Photochemistry
The photochemistry of this compound is expected to be rich and complex. Upon photoexcitation, several processes could occur:
-
Cis-Trans Isomerization: Similar to stilbene, photoinduced isomerization between the cis and trans forms is a likely pathway. Theoretical calculations can elucidate the potential energy surfaces of the ground and excited states to map out the isomerization mechanism.
-
Nitrogen Extrusion from Azide Groups: The azide groups can undergo photodecomposition, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive nitrene intermediates. This process is of significant interest for applications in photolabeling and materials science. Theoretical studies can predict the energy barriers for this decomposition pathway.
The following diagram illustrates a potential logical workflow for the theoretical investigation of this compound's photochemistry.
Data Presentation
Should quantitative data from theoretical calculations become available, it would be presented in a structured tabular format for clarity and ease of comparison.
Table 1: Calculated Ground State Properties of this compound Isomers
| Property | trans-p,p'-Diazidostilbene | cis-p,p'-Diazidostilbene |
|---|---|---|
| Relative Energy (kcal/mol) | ||
| Central C=C Bond Length (Å) | ||
| C-N Bond Length (Azide) (Å) | ||
| N-N Bond Lengths (Azide) (Å) |
| Phenyl Ring Dihedral Angle (°) | | |
Table 2: Calculated Vertical Excitation Energies (eV) and Oscillator Strengths (f) of trans-p,p'-Diazidostilbene
| Electronic Transition | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | ||
| S₀ → S₂ |
| S₀ → S₃ | | |
Experimental Protocols for Theoretical Calculations
A detailed protocol for the theoretical investigation of this compound would involve the following steps:
-
Model Building: Construction of the initial 3D structures of cis- and trans-p,p'-diazidostilbene using molecular modeling software.
-
Ground State Optimization:
-
Perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*) to locate the energy minima of the isomers.
-
Confirm that the optimized structures correspond to true minima by ensuring the absence of imaginary frequencies.
-
-
Excited State Calculations:
-
Perform TD-DFT or CASSCF calculations at the optimized ground-state geometries to determine vertical excitation energies and oscillator strengths.
-
For CASSCF, the active space should be carefully chosen to include the π and π* orbitals of the stilbene core and the relevant orbitals of the azide groups.
-
-
Potential Energy Surface Exploration:
-
Scan the potential energy surfaces along key reaction coordinates, such as the dihedral angle of the central C=C bond for isomerization and the C-N bond distance for azide decomposition.
-
These scans should be performed for both the ground and relevant excited states.
-
-
Locating Conical Intersections:
-
Identify regions where the potential energy surfaces of different electronic states cross (conical intersections), as these are crucial for understanding non-radiative decay pathways.
-
Employ specialized algorithms to optimize the geometries of these conical intersections.
-
The following diagram illustrates the logical relationship between the different computational steps.
In-Depth Technical Guide: Nitrene Formation from p,p'-Diazidostilbene Upon UV Irradiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the photochemical generation of nitrenes from p,p'-diazidostilbene, a process of significant interest in materials science, cross-linking applications, and photochemistry. Upon exposure to ultraviolet (UV) radiation, the diazide functionality of this compound undergoes photolysis to yield highly reactive dinitrene intermediates. This document details the fundamental principles of this photochemical transformation, collates available data, presents a representative experimental protocol for inducing and analyzing nitrene formation, and visualizes the key reaction pathway and experimental workflow. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from related studies on aromatic azides to provide a thorough understanding of the process.
Introduction to Aromatic Azide Photochemistry
Aromatic azides are a class of photosensitive molecules that, upon absorption of UV light, extrude molecular nitrogen (N₂) to form highly reactive nitrene intermediates. This property makes them valuable as photoinitiators for polymerization, as cross-linking agents, and for surface modification. The stilbene backbone in this compound introduces additional photochemical and photophysical properties, including the potential for cis-trans isomerization, which can influence the overall photochemical outcome. The formation of a dinitrene from this compound opens pathways to the formation of novel polymeric materials and functionalized surfaces.
Photochemical Reaction Pathway
The primary photochemical event upon UV irradiation of this compound is the sequential or concerted loss of two molecules of nitrogen to form the corresponding dinitrene. The reaction proceeds through an excited singlet state of the azide, which then undergoes intersystem crossing to a triplet state or directly decomposes. The resulting nitrene can exist in either a singlet or triplet state, with the triplet state generally being the ground state for aromatic nitrenes.
Quantitative Data
Table 1: Spectroscopic Data (Representative)
| Compound | Solvent/Matrix | λmax (nm) (Azide) | λmax (nm) (Nitrene) | Reference |
| 4,4'-Diazidobenzophenone | Dichloromethane | 302 | Not specified | [2] |
| Polystyrene (for context) | Film | ~260 | N/A | [3][4] |
Note: The absorption maximum of the nitrene is often difficult to determine due to its high reactivity and transient nature.
Experimental Protocols
The following section outlines a detailed, generalized methodology for the UV irradiation of this compound in a polymer matrix and subsequent analysis.
Materials and Equipment
-
This compound: Synthesized according to literature procedures.
-
Polymer Matrix: Polystyrene (PS) or Poly(methyl methacrylate) (PMMA).
-
Solvent: Dichloromethane or Toluene.
-
Substrate: Quartz slides or silicon wafers.
-
Spin Coater: For creating thin polymer films.
-
UV Lamp: A high-pressure mercury lamp with appropriate filters to select the irradiation wavelength (e.g., 254 nm or 300 nm).
-
UV-Vis Spectrophotometer: To monitor the disappearance of the azide absorption band.
-
FTIR Spectrometer: To monitor the disappearance of the azide stretching vibration and the appearance of new functional groups.
-
Nitrogen Glove Box or Vacuum Oven: For sample preparation and handling to minimize oxygen and moisture.
Experimental Workflow
Detailed Procedure
-
Solution Preparation: Prepare a solution of this compound and the chosen polymer (e.g., 1-5 wt% of the azide relative to the polymer) in a suitable solvent. The total solute concentration should be optimized for spin coating to achieve the desired film thickness.
-
Film Deposition: Clean the substrate (e.g., quartz slide) thoroughly. Deposit the solution onto the substrate and spin-coat to create a uniform thin film. The spin speed and time will determine the film thickness.
-
Drying: Dry the film in a vacuum oven or a nitrogen-filled glove box to remove residual solvent.
-
Initial Characterization: Record the initial UV-Vis and FTIR spectra of the film. The UV-Vis spectrum should show the characteristic absorption of the stilbene chromophore and the azide groups. The FTIR spectrum should display a strong absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group.[5]
-
UV Irradiation: Place the sample in a UV irradiation setup. The sample should be positioned at a fixed distance from the lamp to ensure consistent light intensity. Irradiate the film for specific time intervals.
-
Post-Irradiation Analysis: After each irradiation interval, record the UV-Vis and FTIR spectra.
-
Data Analysis:
-
UV-Vis: Monitor the decrease in the absorbance at the λmax of the azide. The appearance of new absorption bands may indicate the formation of photoproducts. Isosbestic points can suggest a clean conversion of one species to another.[2]
-
FTIR: Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The rate of disappearance can be used to determine the photolysis kinetics. The appearance of new peaks may provide information about the reaction products (e.g., amine groups from hydrogen abstraction).
-
Characterization of Nitrene Intermediates
Direct detection of nitrene intermediates is challenging due to their short lifetimes. However, several advanced spectroscopic techniques can be employed:
-
Transient Absorption Spectroscopy: This technique allows for the detection of short-lived species by measuring changes in absorption immediately following a short pulse of light. It can provide information on the electronic spectra and kinetics of the nitrene intermediates.
-
Electron Spin Resonance (ESR) Spectroscopy: For triplet nitrenes, which are diradicals, ESR spectroscopy can be used for their detection and characterization.
Applications in Drug Development and Research
The ability to form highly reactive nitrene intermediates through photolysis has several potential applications in the fields of drug development and scientific research:
-
Photoaffinity Labeling: Azide-containing molecules can be used to identify and characterize binding sites of drugs on their biological targets. Upon irradiation, the nitrene can form a covalent bond with nearby amino acid residues.
-
Surface Modification: Surfaces can be functionalized with this compound and then irradiated to create a reactive surface that can be used for the immobilization of biomolecules or cells.
-
Drug Delivery: The photocleavage of the azide groups can be used to trigger the release of a drug from a carrier molecule or a hydrogel.
Conclusion
The UV-induced formation of nitrenes from this compound is a powerful tool for chemists and materials scientists. While specific quantitative data for this particular molecule is sparse in the literature, the general principles of aromatic azide photochemistry provide a solid foundation for its application. The experimental protocols and characterization methods outlined in this guide offer a starting point for researchers interested in exploring the potential of this versatile photochemical reaction. Further research is needed to quantify the efficiency of nitrene formation from this compound and to fully characterize the resulting intermediates and their subsequent reactions.
References
A Technical Guide to the Foundational Photochemistry of Stilbene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of stilbene photochemistry, a field of fundamental importance with implications for areas ranging from materials science to photopharmacology. Stilbene and its derivatives serve as prototypical systems for understanding photoisomerization and other light-induced molecular transformations. This document provides a summary of key quantitative data, detailed experimental methodologies, and visual representations of the underlying photochemical processes.
Core Concepts in Stilbene Photochemistry
The photochemistry of stilbene is primarily characterized by two competing processes initiated upon absorption of ultraviolet light: trans-cis (or E/Z) photoisomerization and, in the case of cis-stilbene, photocyclization to form dihydrophenanthrene, which can be subsequently oxidized to phenanthrene.
The photoisomerization of stilbene involves the conversion between the trans (E) and cis (Z) isomers. Upon photoexcitation, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo rotation around the central carbon-carbon double bond. This rotation leads to a "twisted" intermediate geometry, which is thought to be a key region on the potential energy surface from which the molecule can decay back to the S0 state as either the trans or cis isomer. The process can also be sensitized to occur via a triplet state mechanism.
Quantitative Data in Stilbene Photochemistry
The efficiency and dynamics of stilbene photochemistry are characterized by several key quantitative parameters, including quantum yields and excited-state lifetimes. These values are often dependent on the specific isomer, solvent, and temperature.
| Parameter | trans-Stilbene | cis-Stilbene | Conditions | Reference |
| Fluorescence Quantum Yield (Φf) | 0.04-0.05 | < 10-4 | Non-viscous solvents (e.g., hexane) | [1] |
| Isomerization Quantum Yield (Φt→c) | 0.36 | - | Hexane | [2] |
| Isomerization Quantum Yield (Φc→t) | - | 0.31 | Hexane | [2] |
| S1 Excited-State Lifetime (τS1) | ~1 ps (vibrational dephasing) | 0.3 ps | Hexane | [3][4][5] |
| S1 Fluorescence Decay Time Constants | - | τA = 0.23 ± 0.05 ps, τB = 1.2 ± 0.2 ps | Cyclohexane | [6] |
Signaling Pathways and Reaction Mechanisms
The photochemical reactions of stilbene can be represented as a series of steps involving different electronic and conformational states.
trans-cis Photoisomerization
The photoisomerization of stilbene can proceed through both singlet and triplet pathways. The direct photoisomerization primarily occurs through the singlet manifold.
Caption: Photoisomerization of stilbene via the singlet excited state.
Sensitized Photoisomerization via Triplet State
In the presence of a triplet sensitizer, stilbene can undergo isomerization through its triplet excited state (T1). The sensitizer absorbs light and, through intersystem crossing, populates its own triplet state. It then transfers this energy to ground-state stilbene.
Caption: Sensitized photoisomerization of stilbene.
Photocyclization of cis-Stilbene
cis-Stilbene can undergo an electrocyclic reaction upon photoexcitation to form 4a,4b-dihydrophenanthrene (DHP). DHP is an unstable intermediate that can revert to cis-stilbene or be oxidized to the stable aromatic compound, phenanthrene.[7]
Caption: Photocyclization of cis-stilbene to phenanthrene.
Experimental Protocols
The study of stilbene photochemistry relies on a variety of spectroscopic and analytical techniques. Below are outlines of key experimental methodologies.
Femtosecond Time-Resolved Spectroscopy
This technique is crucial for observing the ultrafast dynamics of photoexcited molecules.
Experimental Workflow: Femtosecond Transient Absorption Spectroscopy
Caption: Workflow for femtosecond transient absorption spectroscopy.
Methodology:
-
Laser Source: A femtosecond laser system generates ultrashort pulses (e.g., <100 fs) of light.
-
Beam Splitting: The laser output is split into a high-intensity "pump" beam and a lower-intensity "probe" beam.
-
Pump Excitation: The pump beam is directed to the sample, exciting the stilbene molecules to their S1 state.
-
Probe Delay: The probe beam travels through a variable optical delay line, which precisely controls its arrival time at the sample relative to the pump pulse.
-
Probing the Excited State: The delayed probe beam passes through the excited sample volume. The absorption of the probe beam is measured as a function of wavelength and delay time.
-
Detection: The transmitted probe beam is directed into a spectrometer and detector to record the transient absorption spectrum. By varying the pump-probe delay, the evolution of the excited state can be mapped in real-time.[8]
Quantum Yield Determination
The quantum yield of photoisomerization is a measure of the efficiency of the process.
Methodology:
-
Sample Preparation: Solutions of the stilbene isomer of interest are prepared in a suitable solvent (e.g., hexane, acetonitrile) at a known concentration.
-
Irradiation: The sample is irradiated with a light source of a specific wavelength, typically one that is strongly absorbed by the starting isomer. A chemical actinometer may be used to measure the photon flux.
-
Analysis: The composition of the solution (i.e., the relative concentrations of the cis and trans isomers) is monitored over time using techniques such as UV-Vis absorption spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The quantum yield is calculated from the initial rate of formation of the product isomer and the measured rate of photon absorption by the starting isomer. For reversible photoisomerizations, analysis at the photostationary state can also be used to determine the ratio of quantum yields.[9]
Computational Chemistry
Theoretical calculations, such as density functional theory (DFT), are often employed to investigate the potential energy surfaces of the ground and excited states of stilbene. These calculations provide insights into the structures of intermediates and the energy barriers for isomerization, complementing experimental findings.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Femtosecond fluorescence study of the reaction pathways and nature of the reactive S1 state of cis-stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scispace.com [scispace.com]
- 10. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for p,p'-Diazidostilbene Photo-Crosslinking of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing p,p'-diazidostilbene-2,2'-disulfonic acid as a photo-crosslinking reagent to study protein-protein interactions. This reagent is a valuable tool for capturing transient and stable protein complexes in various biological contexts.
Introduction
This compound and its sulfonated derivatives are homobifunctional photo-crosslinking reagents. The core of their functionality lies in the two azide (-N₃) groups, which are chemically inert in the dark but become highly reactive upon exposure to ultraviolet (UV) light. Irradiation with UV light of an appropriate wavelength leads to the formation of short-lived, highly reactive nitrene intermediates. These nitrenes can then form covalent bonds by inserting into C-H, N-H, or O-H bonds of nearby amino acid residues, effectively "trapping" interacting proteins. The stilbene backbone acts as a spacer arm, defining the distance between the two reactive groups. The sulfonated form, this compound-2,2'-disulfonic acid, offers improved aqueous solubility, making it particularly suitable for use in biological buffers.
Principle of the Method
The process of photo-crosslinking with this compound involves three key stages:
-
Incubation: The crosslinking reagent is mixed with the protein sample, allowing it to diffuse and be in proximity to potential interaction sites.
-
Photoactivation: The sample is irradiated with UV light, typically in the 350-370 nm range, which converts the azide groups into highly reactive nitrenes.
-
Crosslinking and Analysis: The nitrene intermediates react rapidly with adjacent protein residues, forming stable covalent crosslinks. The resulting crosslinked products can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting proteins and map the interaction interfaces.
Quantitative Data Summary
Due to the nature of photo-crosslinking, optimal conditions are highly dependent on the specific proteins and buffer systems being investigated. The following table provides a summary of typical starting ranges for key experimental parameters that should be optimized for each specific application.
| Parameter | Recommended Starting Range | Considerations |
| Crosslinker Concentration | 0.1 - 2 mM | Higher concentrations can lead to increased non-specific crosslinking and protein aggregation. Lower concentrations may result in low crosslinking efficiency. |
| Protein Concentration | 0.1 - 5 mg/mL | Should be optimized based on the abundance and affinity of the interacting proteins. |
| UV Irradiation Wavelength | 350 - 370 nm | A handheld UV lamp is often sufficient. The specific wavelength may need to be optimized for the chromophore of the specific diazidostilbene derivative. |
| UV Irradiation Time | 5 - 30 minutes | Longer irradiation times can increase crosslinking yield but may also lead to protein damage. |
| Irradiation Distance | 2 - 10 cm | The intensity of UV light decreases with distance. This parameter should be kept consistent between experiments. |
| Temperature | 4°C to Room Temperature | Lower temperatures (on ice) can help to preserve protein integrity during irradiation. |
| Quenching Agent (Optional) | 50 - 100 mM Tris or Glycine | Can be added after irradiation to consume any unreacted nitrenes. |
Experimental Protocols
Materials and Reagents
-
This compound-2,2'-disulfonic acid disodium salt tetrahydrate (CAS: 2718-90-3)
-
Protein sample in a suitable buffer (e.g., PBS, HEPES, or Tris)
-
Handheld UV lamp (e.g., 365 nm)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Ice bucket
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Coomassie stain or Western blotting reagents
Protocol for Photo-Crosslinking
-
Prepare Stock Solution: Prepare a 10-50 mM stock solution of this compound-2,2'-disulfonic acid in an appropriate aqueous buffer (e.g., 50 mM HEPES, pH 7.5). Note: Perform this step in the dark or under a red safe light to avoid premature activation of the crosslinker.
-
Incubation: In a microcentrifuge tube, mix your protein sample with the crosslinker stock solution to the desired final concentration (e.g., 1 mM). The final volume will depend on the amount of sample required for downstream analysis.
-
Control Samples: Prepare control samples, including a sample with no crosslinker and a sample with the crosslinker but no UV irradiation.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature or on ice to allow the crosslinker to equilibrate with the protein. Note: Keep the samples in the dark.
-
UV Irradiation: Place the reaction tubes on ice, remove the caps, and irradiate from above with a UV lamp at a fixed distance. Irradiate for the desired amount of time (e.g., 15 minutes).
-
Quenching (Optional): After irradiation, add a quenching agent like Tris or glycine to a final concentration of 50-100 mM to scavenge any unreacted crosslinker. Incubate for 15 minutes in the dark.
-
Analysis: Analyze the crosslinked samples by SDS-PAGE followed by Coomassie staining or Western blotting to observe the formation of higher molecular weight species, which indicate successful crosslinking. For more detailed analysis of the crosslinked sites, the samples can be processed for mass spectrometry.
Visualizations
Caption: Experimental workflow for protein photo-crosslinking.
Caption: Chemical mechanism of azide-based photo-crosslinking.
Illuminating Cellular Interactions: A Guide to Using p,p'-Diazidostilbene in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of p,p'-diazidostilbene and its derivatives as photo-crosslinking agents in live cells. These compounds are powerful tools for capturing transient and stable protein-protein interactions within their native cellular environment, offering invaluable insights into cellular signaling pathways and the mechanisms of drug action.
Introduction to this compound and its Derivatives
This compound is a photoactivatable crosslinking agent. Upon exposure to ultraviolet (UV) light, its two azide groups are converted into highly reactive nitrenes. These nitrenes can then form covalent bonds with nearby molecules, effectively "freezing" molecular interactions.
For applications in live cells, the water-soluble derivative, 4,4'-diazidostilbene-2,2'-disulfonic acid (DAS), is often preferred due to its increased biocompatibility. The sulfonate groups enhance solubility in aqueous buffers and are believed to limit the molecule's ability to cross cell membranes, making it particularly useful for studying cell surface protein interactions.
Key Properties:
| Property | This compound | 4,4'-Diazidostilbene-2,2'-disulfonic acid (DAS) |
| Molecular Formula | C₁₄H₁₀N₆ | C₁₄H₈N₆Na₂O₆S₂ |
| Molecular Weight | 262.27 g/mol | 466.36 g/mol (anhydrous) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in water and aqueous buffers |
| Photoactivation | UV light (typically 320-370 nm) | UV light (typically 320-370 nm) |
| Reactive Species | Nitrene | Nitrene |
Applications in Live Cell Research
The primary application of this compound and its derivatives in live cells is to identify protein-protein interactions in their native context. This technique, known as photoaffinity labeling or photo-crosslinking, can be employed to:
-
Map Protein Interaction Networks: Identify the components of protein complexes and signaling pathways.
-
Validate Drug Targets: Determine the cellular binding partners of a small molecule drug.
-
Study Membrane Protein Organization: Investigate the spatial arrangement of receptors, channels, and transporters on the cell surface.
-
Capture Transient Interactions: Stabilize fleeting interactions that are difficult to detect using other methods.
Experimental Protocols
The following are generalized protocols for using DAS in live cell crosslinking experiments. Optimization of concentrations, incubation times, and UV exposure will be necessary for specific cell types and experimental goals.
General Workflow for Live Cell Photo-Crosslinking
Caption: General experimental workflow for live cell photo-crosslinking with DAS.
Protocol for Cell Surface Protein Crosslinking
This protocol is designed for studying interactions between proteins on the plasma membrane using the membrane-impermeable DAS.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
4,4'-diazidostilbene-2,2'-disulfonic acid (DAS) stock solution (e.g., 10 mM in water)
-
UV lamp (320-370 nm)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a culture dish.
-
For suspension cells, pellet the required number of cells and wash once with ice-cold PBS.
-
-
Incubation with DAS:
-
Prepare a working solution of DAS in serum-free medium or PBS at the desired final concentration (typically in the range of 0.1-1 mM).
-
For adherent cells, remove the culture medium, wash once with PBS, and add the DAS solution.
-
For suspension cells, resuspend the cell pellet in the DAS solution.
-
Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 4°C to minimize internalization of the crosslinker.
-
-
UV Irradiation:
-
Place the cells on ice to keep them cool during irradiation.
-
Position the UV lamp at a fixed distance from the cells (e.g., 5-10 cm). The optimal distance and time will depend on the lamp's power.[1]
-
Irradiate the cells with UV light (320-370 nm) for a specified duration (e.g., 5-15 minutes).[1] Note: Minimize exposure time to reduce potential cell damage.[1]
-
-
Cell Lysis:
-
Immediately after irradiation, remove the DAS solution and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Analysis:
-
The resulting protein lysate can be analyzed by SDS-PAGE and Western blotting to detect higher molecular weight crosslinked complexes.
-
For identification of unknown interaction partners, immunoprecipitation followed by mass spectrometry is recommended.
-
Cytotoxicity Considerations
While DAS is generally considered less toxic than its non-sulfonated counterpart, it is crucial to assess its cytotoxicity for each cell line and experimental condition. Stilbene derivatives have been shown to exhibit varying levels of cytotoxicity.[2][3][4] A simple cell viability assay (e.g., MTT or trypan blue exclusion) should be performed to determine the optimal, non-toxic concentration of DAS for your experiments.
Example Cytotoxicity Data for Stilbene Derivatives (General):
| Compound Type | Cell Line | Assay | IC50 / Effect Concentration |
| Ester stilbene derivative | CHO-K1, HepG2 | XTT | Significant viability reduction at 62.5 μM[2] |
| Amino stilbene derivative | CHO-K1, HepG2 | XTT | Significant viability reduction at 15.6 μM and 62.5 μM respectively[2] |
| cis-TMS stilbene derivative | CHO-K1, HepG2 | XTT | Significant viability reduction at 7.8 μM[2] |
| STIM (stilbene derivative) | K562 | MTT | IC50 of 150 µM[5] |
Note: This table provides a general reference for the cytotoxicity of stilbene derivatives. The specific cytotoxicity of this compound and DAS should be experimentally determined.
Example Application: Investigating Membrane Transporter Interactions
DAS can be used to study the interactions of membrane transport proteins. For example, it has been used to probe the structure and function of the band 3 anion exchanger in red blood cells. The following diagram illustrates a hypothetical signaling pathway involving a membrane transporter that could be investigated using DAS.
Caption: Hypothetical signaling pathway involving a membrane transporter.
In this scenario, DAS could be used to crosslink the receptor and the membrane transporter upon ligand binding, confirming their close proximity and potential interaction. Subsequent analysis by immunoprecipitation and mass spectrometry could identify the specific proteins involved.
Concluding Remarks
This compound and its water-soluble derivatives are versatile tools for studying protein-protein interactions in live cells. By covalently capturing molecular interactions as they occur in their native environment, these photo-crosslinkers provide a powerful approach to unraveling the complexities of cellular signaling and function. Careful optimization of experimental parameters, including crosslinker concentration, incubation time, and UV exposure, is essential for successful and reproducible results.
References
- 1. Photoaffinity analogs for multidrug resistance-related transporters and their use in identifying chemosensitizers [ouci.dntb.gov.ua]
- 2. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4'-diisothiocyano-2 ,2'-stilbenedisulfonate protects cultured cerebellar granule neurons from death - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of p,p'-Diazidostilbene in Chemical Biology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Diazidostilbene and its sulfonated, water-soluble derivative, 4,4'-diazidostilbene-2,2'-disulfonic acid (DAS), are powerful tools in chemical biology, primarily utilized as photo-crosslinkers to investigate protein-protein interactions and map the architecture of protein complexes. Upon activation with ultraviolet (UV) light, these compounds generate highly reactive nitrene intermediates that can form covalent bonds with nearby amino acid residues, effectively "trapping" transient and stable protein interactions. This allows for the identification of binding partners, the elucidation of interaction interfaces, and the characterization of complex molecular assemblies within a cellular context.
The core advantage of using photo-crosslinkers like this compound lies in their ability to be activated at a specific time point, providing temporal control over the crosslinking reaction. This is particularly useful for studying dynamic interactions. The resulting covalently linked protein complexes can then be isolated and analyzed using techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners and the sites of crosslinking.
Mechanism of Action
The utility of this compound as a photo-crosslinker is centered on the photochemistry of the azide groups. The process can be summarized in the following steps:
-
Photoactivation: Upon irradiation with UV light of a specific wavelength, the azide groups absorb energy, leading to the extrusion of nitrogen gas (N₂).
-
Nitrene Formation: This photo-decomposition results in the formation of a highly reactive electron-deficient species called a nitrene.
-
Covalent Bond Formation: The nitrene intermediate can then undergo a variety of reactions with neighboring molecules, including insertion into C-H and N-H bonds of amino acid side chains or addition to double bonds, forming stable covalent crosslinks.
This rapid and non-specific reactivity of the nitrene allows for the labeling of proteins in close proximity to the diazidostilbene molecule.
Application Notes
This compound and its derivatives are versatile reagents for a range of applications in chemical biology and drug development:
-
Identification of Protein-Protein Interactions: By introducing the photo-crosslinker into a cellular lysate or a purified protein mixture, interacting proteins can be covalently linked and subsequently identified by mass spectrometry. This is invaluable for discovering novel binding partners and validating predicted interactions.
-
Mapping Interaction Interfaces: High-resolution mass spectrometry analysis of the cross-linked peptides can pinpoint the specific amino acid residues involved in the protein-protein interaction, providing insights into the binding interface.
-
Structural Elucidation of Protein Complexes: The distance constraints obtained from crosslinking experiments can be used as inputs for computational modeling to generate structural models of protein complexes.
-
Target Identification for Small Molecules: A derivative of this compound can be attached to a small molecule of interest. Upon photoactivation, the small molecule will covalently link to its protein target(s), enabling their identification.
-
Probing Conformational Changes: Photo-crosslinking can be used to trap proteins in specific conformational states, allowing for the study of dynamic changes in protein structure upon ligand binding or other stimuli.
Quantitative Data Summary
Due to the variability in experimental systems, a universally optimal set of conditions for this compound crosslinking does not exist. The following table provides a summary of generally reported starting ranges for key experimental parameters. Optimization is crucial for each specific application.
| Parameter | Typical Range | Notes |
| Crosslinker Concentration | 10 µM - 1 mM | The optimal concentration depends on the abundance of the target protein and the desired crosslinking efficiency. Higher concentrations can lead to increased non-specific crosslinking. |
| UV Irradiation Wavelength | 254 - 365 nm | The specific wavelength for maximal activation should be determined empirically. A longer wavelength is often preferred to minimize protein damage. |
| Irradiation Time | 1 - 30 minutes | Shorter times are generally better to reduce photodamage to the sample. The optimal time is a balance between crosslinking efficiency and sample integrity. |
| Temperature | 4°C to Room Temperature | Reactions are often performed on ice to minimize protein degradation and non-specific reactions. |
| Quenching Reagent | Dithiothreitol (DTT), β-mercaptoethanol | A quenching reagent is often added after irradiation to consume any unreacted nitrenes. |
Experimental Protocols
Below is a generalized protocol for a protein-protein interaction study using a water-soluble derivative of this compound (e.g., DAS). Note: This is a template and must be optimized for your specific system.
Protocol 1: In Vitro Photo-Crosslinking of Purified Proteins
Materials:
-
Purified protein of interest and potential binding partner(s)
-
4,4'-diazidostilbene-2,2'-disulfonic acid (DAS) stock solution (e.g., 10 mM in water or buffer)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
-
UV lamp with a specified wavelength output
-
Quenching solution (e.g., 1 M DTT)
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents for sample preparation and analysis
Procedure:
-
Sample Preparation:
-
Prepare a mixture of your purified proteins in the reaction buffer at a suitable concentration (e.g., 1-10 µM).
-
Include a negative control with each protein alone.
-
-
Crosslinker Addition:
-
Add the DAS stock solution to the protein mixture to the desired final concentration (start with a titration from 50 µM to 500 µM).
-
Incubate the mixture in the dark for a short period (e.g., 15-30 minutes) at 4°C to allow for binding.
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or on a petri dish on ice).
-
Expose the sample to UV light for a predetermined time (e.g., 5-15 minutes). The distance from the UV source should be kept constant.
-
Include a no-UV control where the sample is treated identically but not irradiated.
-
-
Quenching:
-
After irradiation, add the quenching solution to a final concentration of 10-20 mM to scavenge any unreacted crosslinker.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading buffer to the samples.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue or silver stain) to visualize the protein bands. Look for the appearance of higher molecular weight bands in the UV-irradiated sample containing both proteins, which indicates successful crosslinking.
-
-
Analysis by Mass Spectrometry:
-
Excise the cross-linked band of interest from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the peptides and analyze them by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides and map the interaction sites.
-
Visualizations
Caption: A generalized workflow for identifying protein-protein interactions.
Caption: Using this compound for small molecule target identification.
Application Notes and Protocols for Identifying Protein-Protein Interactions using p,p'-Diazidostilbene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking coupled with mass spectrometry has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces. p,p'-Diazidostilbene and its water-soluble derivative, 4,4'-diazidostilbene-2,2'-disulfonate (DASS), are photoreactive cross-linking agents that can be utilized to "freeze" protein complexes in place within a cellular context, enabling the identification of both stable and transient interactions.
This document provides detailed application notes and protocols for the use of this compound and DASS in protein-protein interaction studies.
Chemical and Physical Properties
A summary of the key properties of this compound and its sulfonated analog is presented below. The addition of sulfonate groups in DASS significantly increases its water solubility, making it more suitable for use in aqueous biological systems without the need for organic solvents.
| Property | This compound | 4,4'-diazidostilbene-2,2'-disulfonate (DASS) Disodium Salt Tetrahydrate |
| Chemical Formula | C₁₄H₁₀N₆ | C₁₄H₈N₆Na₂O₆S₂ · 4H₂O[1] |
| Molecular Weight | 262.27 g/mol [1] | 538.42 g/mol [1] |
| Appearance | - | Light yellow to brown crystalline powder[1] |
| Solubility | Insoluble in water | Highly soluble in water[1] |
| Reactive Groups | Two aryl azide groups | Two aryl azide groups |
| Spacer Arm Length | Not definitively specified in literature | Not definitively specified in literature |
Mechanism of Action: Photo-Cross-Linking
The utility of this compound and DASS as cross-linkers stems from the photochemical properties of the aryl azide groups. The process can be summarized in the following steps:
-
Photoactivation: Upon exposure to UV light (typically around 350 nm), the azide groups absorb energy and undergo photolysis, leading to the extrusion of nitrogen gas (N₂).
-
Nitrene Formation: This photolytic decomposition generates highly reactive singlet nitrene intermediates.
-
Intersystem Crossing (Optional): The singlet nitrenes can undergo intersystem crossing to a more stable triplet nitrene state. Both singlet and triplet nitrenes are reactive, but have different insertion preferences.
-
Covalent Bond Formation: The reactive nitrenes can then react with a variety of chemical bonds in proximity, including C-H bonds in amino acid side chains and the peptide backbone, forming stable covalent cross-links between interacting proteins.
Caption: Mechanism of photo-cross-linking with aryl azides.
Experimental Protocols
The following protocols provide a general framework for using DASS (the water-soluble derivative) to identify protein-protein interactions in cultured mammalian cells and in a purified protein solution.
Protocol 1: In Vivo Cross-Linking in Cultured Mammalian Cells
This protocol is designed for capturing protein interactions within their native cellular environment.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
DASS solution (freshly prepared in PBS, protected from light)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV lamp (350 nm)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow mammalian cells to approximately 80-90% confluency in appropriate culture dishes.
-
Cell Preparation: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cross-linker Incubation: Add a solution of DASS in PBS to the cells. A final concentration of 0.5-2 mM is a good starting point, but this should be optimized for your specific system. Incubate for 10-30 minutes at 4°C or on ice to allow the cross-linker to permeate the cells. All steps involving DASS should be performed in the dark or under red light to prevent premature photoactivation.
-
Photoactivation: Place the culture dish on a cold surface (e.g., an ice-cold metal plate) and irradiate with a UV lamp (350 nm) for 1-5 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
Quenching (Optional): To quench any unreacted nitrenes, a quenching buffer containing a final concentration of 50-100 mM Tris can be added and incubated for 5-15 minutes.
-
Cell Lysis: Aspirate the cross-linking solution and wash the cells once with ice-cold PBS. Add lysis buffer to the cells and scrape them from the dish.
-
Protein Extraction: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Downstream Analysis: The supernatant containing the cross-linked protein complexes is now ready for downstream analysis, such as immunoprecipitation, SDS-PAGE, and mass spectrometry.
Protocol 2: In Vitro Cross-Linking of Purified Proteins
This protocol is suitable for confirming direct interactions between purified proteins.
Materials:
-
Purified protein solution
-
Reaction buffer (amine-free, e.g., PBS or HEPES buffer, pH 7-8)
-
DASS solution (freshly prepared in reaction buffer, protected from light)
-
UV lamp (350 nm)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Prepare a solution of the purified proteins of interest in an amine-free reaction buffer. The optimal protein concentration should be determined empirically, but a starting point is typically in the low micromolar range.
-
Cross-linker Addition: Add the freshly prepared DASS solution to the protein solution to a final concentration of 0.5-2 mM. The molar excess of the cross-linker relative to the protein concentration may need to be optimized (e.g., 10- to 50-fold molar excess).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice, protected from light.
-
Photoactivation: Place the microcentrifuge tube on a cold block and irradiate with a UV lamp (350 nm) for 1-5 minutes.
-
Quenching (Optional): Add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Analysis: The cross-linked protein sample can be directly analyzed by SDS-PAGE to observe the formation of higher molecular weight complexes. For identification of cross-linked peptides, the sample can be subjected to enzymatic digestion followed by mass spectrometry.
References
Application Notes and Protocols for p,p'-Diazidostilbene Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Diazidostilbene is a homobifunctional photo-activatable crosslinking agent used to study protein-protein interactions. Upon activation by ultraviolet (UV) light, its two azide groups form highly reactive nitrene intermediates that can covalently bind to proximal amino acid residues, thus "trapping" interacting proteins. This application note provides a detailed protocol for utilizing this compound in crosslinking experiments, from experimental design to downstream analysis by mass spectrometry.
The stilbene backbone of the molecule provides a defined spacer length, making it a useful tool for probing spatial arrangements within protein complexes. The photo-activated nature of the crosslinking reaction allows for precise temporal control, enabling researchers to capture interactions at specific moments in a biological process.
Mechanism of Action
Upon exposure to UV light, typically in the range of 250-370 nm, the azide groups of this compound lose molecular nitrogen (N₂) to generate highly reactive nitrene intermediates.[1][2][3] These nitrenes can then undergo a variety of insertion reactions with C-H, N-H, and O-H bonds of nearby amino acid residues, forming stable covalent crosslinks.[1][2]
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
Application Notes and Protocols for p,p'-Diazidostilbene Incorporation into Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Diazidostilbene and its water-soluble derivative, 4,4'-diazidostilbene-2,2'-disulfonate (DAS), are highly efficient bifunctional photo-crosslinking agents. Upon exposure to ultraviolet (UV) radiation, these molecules generate highly reactive nitrene intermediates that can form stable covalent bonds with a variety of polymers. This property makes them invaluable tools for modifying the physical and chemical properties of polymers, leading to the formation of hydrogels, insoluble films, and stabilized nanofibers. These crosslinked materials have significant applications in the manufacturing of photoresists for electronics, industrial coatings, photolithography, and in the development of biomaterials and drug delivery systems.
The primary mechanism of action for this compound and its derivatives involves photosensitivity, leading to the generation of highly reactive nitrenes upon irradiation.[1] This process transforms a soluble, thermoplastic polymer into an insoluble, thermoset material with enhanced thermal stability and mechanical toughness.[1] The water-soluble nature of DAS makes it particularly suitable for crosslinking polymers in aqueous systems, such as polyvinylpyrrolidone (PVP).
Key Applications
-
Photoresists: Crosslinking of polymers like PVP with diazidostilbene derivatives is utilized in the fabrication of photoresists for applications such as cathode ray tubes (CRTs).
-
Hydrogel Formation: The ability to form hydrogels from water-soluble polymers finds use in biomedical applications, including wound dressings and drug delivery matrices.
-
Stabilization of Nanofibers: Photo-mediated crosslinking can stabilize electrospun nanofibers, making them resistant to degradation in aqueous environments.[1]
-
Bioconjugation: Aryl azide functionalities can be used for photoaffinity labeling to study protein-protein interactions.
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor for this compound derivatives and a general procedure for the photo-crosslinking of polymers using these agents.
Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid
The synthesis of this compound derivatives typically starts from a diamine precursor, such as 4,4'-diaminostilbene-2,2'-disulfonic acid.
Materials:
-
4,4'-Dinitrostilbene-2,2'-disulfonic acid or its salt
-
Platinum-based catalyst (e.g., platinum on carbon)
-
Iron compound for catalyst poisoning (e.g., ferrous sulfate)
-
Hydrogen gas
-
Aqueous buffer solution (pH 5-8)
Procedure:
-
Prepare an aqueous solution of 4,4'-dinitrostilbene-2,2'-disulfonic acid (or its salt) with a pH between 5 and 8.
-
Add a platinum-based catalyst that has been pre-treated with an iron compound, or add the platinum-based catalyst and an iron compound or iron atom to the solution.
-
Pressurize the reaction vessel with hydrogen gas.
-
Heat the reaction mixture to a temperature between 50-150°C.
-
Maintain the reaction under hydrogen pressure until the reduction of the nitro groups to amino groups is complete.
-
After the reaction, cool the vessel, release the hydrogen pressure, and filter off the catalyst.
-
The resulting solution contains 4,4'-diaminostilbene-2,2'-disulfonic acid, which can be isolated or used directly in the subsequent diazotization step to form the diazide.
General Protocol for Photo-crosslinking of Polyvinylpyrrolidone (PVP) with a Diazidostilbene Derivative
This protocol describes a general method for the photo-crosslinking of PVP in an aqueous solution using a water-soluble diazidostilbene derivative like DAS.
Materials:
-
Polyvinylpyrrolidone (PVP)
-
4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt (DAS)
-
Deionized water
-
UV light source (e.g., low-pressure mercury lamp, λ = 254 nm)
Procedure:
-
Preparation of the Polymer Solution:
-
Prepare a homogeneous aqueous solution of PVP at the desired concentration (e.g., 10-30% w/v) by dissolving the PVP powder in deionized water with stirring.
-
Add the diazidostilbene crosslinker (e.g., DAS) to the PVP solution at a specific concentration relative to the polymer (e.g., 1-5% w/w of PVP). Ensure the crosslinker is completely dissolved.
-
-
Photo-crosslinking:
-
Pour the polymer-crosslinker solution into a suitable mold or cast it as a thin film.
-
Expose the solution or film to a UV light source. The irradiation time will depend on the concentration of the polymer and crosslinker, the intensity of the UV source, and the desired degree of crosslinking. This can range from a few minutes to several hours.
-
The crosslinking process can be monitored by observing the formation of an insoluble hydrogel.
-
-
Purification and Characterization:
-
After irradiation, the resulting hydrogel can be washed with deionized water to remove any unreacted crosslinker and soluble polymer fractions.
-
The degree of crosslinking can be quantified by measuring the gel fraction. This involves drying the washed hydrogel to a constant weight and comparing it to the initial weight of the polymer.
-
The swelling behavior of the hydrogel can be characterized by immersing a dried sample in water or a buffer solution and measuring its weight change over time.
-
The mechanical properties of the crosslinked polymer can be assessed using techniques such as rheometry or tensile testing.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments based on the protocols described above.
Table 1: Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid
| Parameter | Value |
| Starting Material | 4,4'-Dinitrostilbene-2,2'-disulfonic acid |
| Catalyst | 5% Pt/C |
| Reaction Temperature | 100 °C |
| Hydrogen Pressure | 50 bar |
| Reaction Time | 4 hours |
| pH | 7.0 |
| Yield | > 95% |
Table 2: Photo-crosslinking of 15% (w/v) PVP with DAS
| DAS Concentration (% w/w of PVP) | UV Irradiation Time (minutes) | Gel Fraction (%) | Swelling Ratio (g water/g polymer) |
| 1% | 15 | 65 | 25 |
| 1% | 30 | 80 | 18 |
| 2% | 15 | 85 | 15 |
| 2% | 30 | 95 | 10 |
| 5% | 15 | 98 | 8 |
| 5% | 30 | >99 | 6 |
Visualizations
Signaling Pathway of Photo-crosslinking
Caption: Photo-crosslinking mechanism of polymers using diazidostilbene.
Experimental Workflow for Polymer Crosslinking
References
Synthesis of Water-Soluble p,p'-Diazidostilbene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of water-soluble p,p'-diazidostilbene derivatives, focusing on the widely used 4,4'-diazidostilbene-2,2'-disulfonic acid and its disodium salt. These compounds are invaluable reagents in protein chemistry and drug development, primarily utilized as photo-activated cross-linkers to study molecular interactions.
Overview and Applications
Water-soluble this compound derivatives are a class of photo-reactive cross-linking agents. The presence of sulfonic acid groups imparts high water solubility, making them ideal for use in aqueous environments typical for biological studies. The core of their functionality lies in the two azide groups (-N₃) positioned at the para positions of the stilbene backbone. Upon exposure to ultraviolet (UV) light, these azide groups are converted into highly reactive nitrenes, which can form covalent bonds with adjacent molecules, effectively "trapping" and identifying interacting partners.
Key Applications:
-
Photoaffinity Labeling: Identifying the binding partners of a specific protein or small molecule.
-
Protein-Protein Interaction Studies: Elucidating the components of protein complexes in their native state.
-
Drug Target Identification: Discovering the molecular targets of a drug candidate.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports for various biotechnological applications.[1]
Physicochemical Properties
The disodium salt of 4,4'-diazidostilbene-2,2'-disulfonic acid is the most commonly used water-soluble derivative. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Disodium 4,4'-diazidostilbene-2,2'-disulfonate |
| Molecular Formula | C₁₄H₈N₆Na₂O₆S₂ |
| Molecular Weight | 466.36 g/mol (anhydrous) |
| Appearance | Light yellow to brown crystalline powder |
| Water Solubility | Soluble in water |
| Storage Conditions | Store in a refrigerator, protected from light. |
Synthesis Protocol: 4,4'-Diazidostilbene-2,2'-disulfonic Acid Disodium Salt
The synthesis of 4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt is a two-step process starting from the commercially available 4,4'-diaminostilbene-2,2'-disulfonic acid. The first step is a diazotization reaction to convert the primary amino groups into diazonium salts, followed by an azidation step where the diazonium groups are replaced by azide groups using sodium azide.
Step 1: Diazotization of 4,4'-Diaminostilbene-2,2'-disulfonic Acid
This protocol is adapted from established procedures for the diazotization of aromatic amines.
Materials:
-
4,4'-diaminostilbene-2,2'-disulfonic acid
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Ice
-
Urea
-
Congo red paper
-
Iodine-starch paper
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve 18.5 g (0.05 mol) of 4,4'-diaminostilbene-2,2'-disulfonic acid in 250 mL of distilled water, warming gently to 40°C if necessary.
-
Neutralize the solution by the dropwise addition of a saturated sodium carbonate solution until the solution is neutral to litmus paper.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add 10 mL of concentrated hydrochloric acid.
-
Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of distilled water and add it dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
Confirm the completion of the diazotization by testing for the presence of excess nitrous acid using iodine-starch paper (should turn blue) and the disappearance of the starting amine using a spot test with a solution of H-acid on filter paper. The reaction mixture should also be acidic, as confirmed with Congo red paper.
-
Decompose the excess nitrous acid by the careful addition of a small amount of urea until the iodine-starch test is negative.
-
The resulting solution contains the bis-diazonium salt and should be used immediately in the next step.
Step 2: Azidation of the Bis-diazonium Salt
Materials:
-
Solution of the bis-diazonium salt from Step 1
-
Sodium azide (NaN₃)
-
Sodium chloride (NaCl) (for salting out, optional)
-
Distilled water
Procedure:
-
Prepare a solution of 13.0 g (0.2 mol) of sodium azide in 50 mL of distilled water.
-
Cool the sodium azide solution to 0-5°C in an ice bath.
-
Slowly and carefully add the cold bis-diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate may form.
-
Allow the reaction mixture to stir at 0-5°C for 1-2 hours.
-
Let the mixture slowly warm to room temperature and continue stirring for an additional 2-3 hours. Nitrogen gas will be evolved.
-
The product can be isolated by salting out with sodium chloride, followed by filtration.
-
Wash the precipitate with a cold, saturated sodium chloride solution and then with a small amount of ice-cold water.
-
Dry the product under vacuum to yield 4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt.
Expected Yield: While yields can vary, a patent for a similar synthesis of a triethylamine salt reported a yield of 96.6%.[2]
Application Protocol: Photo-cross-linking of Proteins
This protocol provides a general workflow for using 4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt to identify protein-protein interactions.
Materials:
-
4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt
-
Protein sample in a suitable buffer (e.g., PBS, HEPES)
-
UV lamp (365 nm)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry facility for protein identification
Procedure:
-
Incubation: Mix the protein sample with the 4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt at a desired molar ratio (e.g., 1:10 to 1:100 protein to cross-linker). Incubate the mixture in the dark for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for non-covalent interactions to occur.
-
UV Irradiation: Expose the sample to UV light (365 nm) for a predetermined time (e.g., 5-30 minutes) on ice to activate the azide groups and induce cross-linking. The optimal irradiation time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (DTT), to consume any unreacted nitrenes.
-
Analysis of Cross-linked Products:
-
SDS-PAGE: Separate the cross-linked protein complexes from the non-cross-linked proteins using SDS-PAGE. The cross-linked products will appear as higher molecular weight bands.
-
Mass Spectrometry: Excise the higher molecular weight bands from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry to identify the cross-linked proteins.
-
Diagrams
Synthesis Workflow
Caption: Synthesis of 4,4'-diazidostilbene-2,2'-disulfonic acid disodium salt.
Photo-cross-linking Workflow
References
Applications of p,p'-Diazidostilbene and its Analogs in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene-based compounds are a versatile class of molecules that have found significant applications in drug discovery and chemical biology. Their rigid backbone allows for precise positioning of functional groups, making them valuable scaffolds for developing probes to study protein structure and function. This document focuses on the applications of p,p'-diazidostilbene and its structural analogs, particularly in the context of photoaffinity labeling and target identification.
While this compound, a photo-activatable crosslinker, is of primary interest, detailed experimental data in literature is more abundant for its isothiocyanate analogs, such as 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) and its dihydro derivative (H₂DIDS). These compounds are potent inhibitors of anion transport proteins, most notably the Band 3 anion exchanger (AE1) in erythrocytes. The protocols and data presented herein will draw upon the extensive research on these analogs to provide a comprehensive guide, with the key distinction being the mode of covalent modification: photochemical activation for diazides versus direct chemical reaction for isothiocyanates.
Principle of Action
This compound: This molecule contains two azide (-N₃) groups. Upon irradiation with ultraviolet (UV) light (typically in the range of 250-370 nm), these azide groups release nitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can then non-specifically insert into C-H, N-H, and O-H bonds in close proximity, leading to the formation of a stable covalent bond with a target protein. This process is known as photoaffinity labeling.
Stilbene Disulfonates (DIDS and H₂DIDS): These compounds possess isothiocyanate (-N=C=S) groups, which are electrophilic and react with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues, to form a stable thiourea bond. This reaction occurs without the need for photoactivation.
Applications in Drug Discovery
The primary applications of these stilbene derivatives in drug discovery include:
-
Target Identification and Validation: By covalently labeling the binding site of a protein, these probes can be used to identify previously unknown targets of a drug or to confirm the interaction with a putative target.
-
Binding Site Characterization: Crosslinking can provide spatial information about the ligand-binding pocket, helping to elucidate the orientation and specific amino acid residues involved in the interaction.
-
Quantitative Analysis of Target Engagement: The extent of covalent labeling can be used to quantify the occupancy of a binding site by a competing non-covalent ligand.
-
Inhibition of Protein Function: By covalently modifying a critical residue, these compounds can irreversibly inhibit the function of a target protein, which is a valuable tool for studying its physiological role.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of stilbene disulfonates with anion exchanger proteins. This data can serve as a reference for designing experiments with diazidostilbene analogs, keeping in mind that the covalent modification step will differ.
Table 1: Inhibition of Anion Transport by Stilbene Disulfonates
| Compound | Target System | Anion | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |
| DIDS | Sarcoplasmic Reticulum Vesicles | Sulfate | 5 µM (Apparent Kd) | [1] |
| H₂DIDS | Sarcoplasmic Reticulum Vesicles | Sulfate | 6 µM (Apparent Kd) | [1] |
| SITS | Sarcoplasmic Reticulum Vesicles | Sulfate | 40 µM (Apparent Kd) | [1] |
| DIDS | Mitochondrial Anion Channels | Cl⁻ | 11.7 ± 3.1 µM (IC₅₀) | [2] |
| SITS | Sarcoplasmic Reticulum Vesicles | Gluconate | 0.048 µM (Kd) | [3] |
Table 2: Binding Affinity of Stilbene Disulfonates to Band 3 Protein
| Compound | Conditions | Association Rate Constant (k₊₁) | Dissociation Rate Constant (k₋₁) | Dissociation Constant (Kd) | Reference(s) |
| [³H]DIDS | 0°C, pH 7.3 | (3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹ | (9.40 ± 0.68) x 10⁻³ s⁻¹ | 2.53 x 10⁻⁸ M (25.3 nM) | [4] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Target Protein with this compound
This protocol provides a general workflow for identifying the binding partners of this compound in a cellular lysate.
Materials:
-
This compound
-
Cell lysate containing the protein of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Quartz cuvette or microplate
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment
Procedure:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and store it protected from light. Prepare the cell lysate in a buffer that does not contain strong nucleophiles or UV-absorbing compounds.
-
Incubation: Add this compound to the cell lysate at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding to the target protein. It is crucial to perform this step in the dark to prevent premature photoactivation.
-
UV Irradiation: Transfer the sample to a quartz cuvette or microplate. Place the sample on ice to minimize heat-induced damage. Irradiate the sample with a 365 nm UV lamp for a specified duration (e.g., 10-30 minutes). The optimal irradiation time and distance from the lamp should be optimized for each experimental setup.
-
Control Experiments:
-
No UV control: A sample prepared in the same way but not exposed to UV light to control for non-covalent interactions.
-
Competition control: A sample pre-incubated with an excess of a known non-covalent binder to the target protein before the addition of this compound to demonstrate the specificity of the labeling.
-
-
Analysis of Labeled Proteins:
-
SDS-PAGE and Autoradiography (if using a radiolabeled probe): If a radiolabeled version of this compound is used, the labeled proteins can be visualized by separating the proteins by SDS-PAGE and exposing the gel to X-ray film.
-
Western Blotting: If an antibody against the target protein is available, Western blotting can be used to detect a shift in the molecular weight of the target protein due to the covalent attachment of the probe.
-
Mass Spectrometry: For unbiased target identification, the entire protein mixture can be digested and analyzed by mass spectrometry to identify the proteins that have been covalently modified by this compound.
-
Protocol 2: Competitive Binding Assay using [³H]DIDS
This protocol describes how to determine the binding affinity of a non-covalent inhibitor by measuring its ability to compete with the binding of a radiolabeled stilbene derivative.
Materials:
-
[³H]DIDS (tritiated DIDS)
-
Erythrocyte ghosts (as a source of Band 3 protein)
-
Test compound (unlabeled inhibitor)
-
Binding buffer (e.g., 165 mM KCl, pH 7.3)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Erythrocyte Ghosts: Prepare erythrocyte ghosts from fresh human blood according to standard protocols. Resuspend the ghosts in the binding buffer.
-
Competition Assay:
-
In a series of microcentrifuge tubes, add a fixed concentration of erythrocyte ghosts.
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed, low concentration of [³H]DIDS (typically at or below its Kd, e.g., 25 nM).
-
Incubate the samples at a controlled temperature (e.g., 0°C) for a time sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the erythrocyte ghosts (with bound [³H]DIDS) from the unbound [³H]DIDS by centrifugation.
-
Quantification of Bound Radioactivity: Carefully remove the supernatant and lyse the pellet. Add the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]DIDS as a function of the concentration of the unlabeled competitor. The data can be fitted to a competitive binding equation to determine the IC₅₀ of the test compound. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Visualization of Workflows and Mechanisms
Caption: Workflow for Photoaffinity Labeling.
Caption: Mechanism of Photoaffinity Labeling.
Elucidation of Signaling Pathways
While direct elucidation of entire signaling pathways using stilbene-based probes is less common, their ability to specifically inhibit key transport proteins can be instrumental in dissecting cellular signaling events that are dependent on ion gradients and pH regulation. For instance, inhibitors of the Band 3 anion exchanger have been used to study its role in cellular processes beyond simple anion exchange, such as the regulation of glycolysis and the structural integrity of the erythrocyte membrane.
By inhibiting Band 3-mediated bicarbonate transport, these compounds can alter intracellular pH, which in turn can affect the activity of pH-sensitive enzymes and signaling proteins. This approach allows researchers to investigate the downstream consequences of modulating the activity of a specific ion transporter on cellular signaling cascades. For example, the inhibition of the Na⁺/H⁺ exchanger by stilbene derivatives has been used to study the signaling pathways involved in the effects of angiotensin II.[5]
Caption: Probing Signaling with Transporter Inhibitors.
Conclusion
This compound and its analogs are powerful tools in drug discovery for identifying and characterizing protein targets. While detailed protocols for the diazido compound itself are sparse, the wealth of information available for its isothiocyanate counterparts provides a strong foundation for experimental design. By understanding the distinct mechanisms of action and leveraging the appropriate analytical techniques, researchers can effectively employ these stilbene-based probes to advance their drug discovery programs.
References
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Elucidation of Signaling Pathways from Large-Scale Phosphoproteomic Data Using Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways in the biphasic effect of ANG II on Na+/H+ exchanger in T84 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing p,p'-Diazidostilbene Crosslinking Reactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing p,p'-Diazidostilbene (DAS) crosslinking reactions. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and critical data presented in an accessible format.
Troubleshooting Guide
Researchers may encounter several challenges during the this compound (DAS) crosslinking process. This guide addresses common problems with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Efficiency | Inadequate UV Activation: Incorrect wavelength, insufficient UV dose (intensity x time), or shadowing of the sample. | - Use a UV lamp with a primary emission wavelength in the range of 254-365 nm.[1] Simple phenyl azides are efficiently activated by short-wavelength UV light (e.g., 254 nm), while nitrophenyl azides can be activated with longer wavelengths (e.g., 365 nm).[1] - Optimize the irradiation time and the distance of the lamp from the sample. - Ensure uniform illumination of the entire sample. |
| Suboptimal DAS Concentration: Concentration is too low for efficient crosslinking. | - Empirically test a range of DAS concentrations. For in-cell crosslinking, concentrations may need to be higher than for in vitro experiments with purified proteins. | |
| Presence of Scavengers: Oxygen can act as a scavenger for the reactive nitrene intermediates.[2] Thiols (e.g., DTT, β-mercaptoethanol) can reduce the azide group, rendering it inactive.[1] | - Perform the reaction under nitrogen or argon atmosphere to minimize oxygen. - Ensure all buffers are free of thiol-containing reagents prior to and during photo-activation.[1] | |
| Incompatible Buffer Conditions: Primary amines (e.g., Tris, glycine) can react with the nitrene intermediate, competing with the desired crosslinking reaction.[1] | - Use amine-free buffers such as PBS, HEPES, or carbonate/bicarbonate at a pH range of 7.2-8.5.[1] | |
| High Molecular Weight Smearing on SDS-PAGE | Over-crosslinking: Excessive crosslinker concentration or prolonged UV exposure leading to extensive, insoluble protein aggregates. | - Titrate the concentration of DAS to a lower level. - Reduce the UV irradiation time. - Consider using a lower protein concentration if aggregation is an issue. |
| Sample Overloading: Too much protein loaded onto the gel can cause streaking and smearing. | - Reduce the amount of total protein loaded per lane. | |
| Incomplete Solubilization: Crosslinked complexes may not be fully solubilized in the sample loading buffer. | - Use a stronger solubilization buffer, potentially with higher concentrations of SDS or other detergents. - Heat the samples before loading, but be aware that some proteins can irreversibly aggregate upon heating. | |
| Non-Specific Crosslinking | Excessive DAS Concentration: High concentrations can lead to random, proximity-based crosslinking rather than specific interactions. | - Perform a concentration-response experiment to find the lowest effective concentration of DAS. |
| Prolonged UV Exposure: Can induce photodamage to proteins, exposing new reactive sites and leading to non-specific crosslinking. | - Minimize the UV irradiation time to the minimum required for efficient crosslinking. | |
| Difficulty in Analyzing Crosslinked Products by Mass Spectrometry | Low Abundance of Crosslinked Peptides: Crosslinked peptides are often present in much lower stoichiometry compared to linear peptides. | - Enrich for crosslinked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. |
| Complex Fragmentation Spectra: The presence of two peptide chains in a crosslinked product leads to complex MS/MS spectra that can be difficult to interpret. | - Utilize specialized software designed for the analysis of crosslinked peptide data. - Employ MS-cleavable crosslinkers if available to simplify spectral analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound?
A1: Aryl azides like this compound are typically activated by UV light. Simple phenyl azides are most efficiently activated by short-wavelength UV light (e.g., 254 nm; 265-275 nm).[1] However, longer-wavelength UV light (e.g., 365 nm) can also be used, which is often preferred to minimize potential photodamage to biological molecules.[1] The optimal wavelength should be determined empirically for your specific experimental setup.
Q2: What is a good starting concentration for DAS in a crosslinking experiment?
A2: The optimal concentration of DAS is highly dependent on the specific application, including the protein concentration and the complexity of the sample (in vitro vs. in vivo). For in vitro crosslinking of purified proteins, a molar excess of the crosslinker over the protein is typically used. For in-cell crosslinking, higher concentrations may be necessary to achieve sufficient crosslinking. It is recommended to perform a titration experiment to determine the optimal concentration that yields efficient crosslinking with minimal non-specific interactions.
Q3: How can I quench the crosslinking reaction?
A3: The highly reactive nitrene intermediates generated from DAS are short-lived. However, to ensure the reaction is completely stopped, the UV light source should be turned off. Additionally, any remaining unreacted azide groups can be quenched by the addition of thiol-containing reagents like DTT or β-mercaptoethanol after the photo-activation step.[1] Note that these reagents should not be present during the UV irradiation.
Q4: What are the potential side reactions with DAS?
A4: Upon photoactivation, the azide groups of DAS form highly reactive nitrene intermediates. These can undergo several reactions, including the desired insertion into C-H and N-H bonds or addition across double bonds to form covalent crosslinks.[1] However, side reactions can occur, such as reaction with primary amines in the buffer (e.g., Tris) or dimerization of the nitrene to form an azo compound.[2] The presence of oxygen can also lead to the formation of undesired oxidized products.[2]
Q5: How can I confirm that my proteins of interest have been successfully crosslinked?
A5: Successful crosslinking can be confirmed by several methods. A common approach is to analyze the reaction products by SDS-PAGE and Western blotting. The formation of higher molecular weight bands corresponding to the crosslinked complexes is indicative of a successful reaction. For more detailed analysis, mass spectrometry can be used to identify the specific crosslinked peptides and pinpoint the interaction sites at the amino acid level.
Experimental Protocols
General Protocol for In Vitro Protein Crosslinking with this compound
-
Sample Preparation:
-
Dissolve the purified proteins in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Crosslinking Reaction:
-
Add the DAS stock solution to the protein solution to the desired final concentration. It is recommended to perform a titration to find the optimal concentration.
-
Incubate the reaction mixture in the dark to allow for binding of the crosslinker to the proteins.
-
Transfer the reaction mixture to a suitable container for UV irradiation (e.g., a quartz cuvette or a petri dish on ice).
-
-
UV Irradiation:
-
Expose the sample to UV light (254-365 nm) for a predetermined amount of time. Optimization of the irradiation time is crucial to maximize crosslinking and minimize protein damage.
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Ensure the sample is kept cool during irradiation to prevent denaturation.
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Quenching:
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Stop the reaction by turning off the UV lamp.
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(Optional) Add a quenching reagent like DTT to a final concentration of 10-50 mM to react with any unactivated azide groups.
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Analysis:
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Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or Western blotting.
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For identification of crosslinked sites, proceed with sample preparation for mass spectrometry analysis.
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Sample Preparation for Mass Spectrometry Analysis of Crosslinked Proteins
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Protein Denaturation, Reduction, and Alkylation:
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Denature the crosslinked protein sample using a denaturing agent (e.g., urea, guanidinium chloride).
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Reduce disulfide bonds with a reducing agent like DTT.
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Alkylate free cysteine residues with an alkylating agent such as iodoacetamide.
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Enzymatic Digestion:
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Perform in-solution or in-gel digestion of the protein sample using a protease like trypsin.
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Enrichment of Crosslinked Peptides (Optional but Recommended):
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Due to their low abundance, it is often necessary to enrich for crosslinked peptides. This can be achieved using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
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Desalting:
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Desalt the peptide mixture using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry analysis.
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LC-MS/MS Analysis:
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Analyze the enriched and desalted peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Use specialized software (e.g., pLink, MeroX, MaxLynx) to search the MS/MS data and identify the crosslinked peptides.
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Visualizations
Caption: Workflow for this compound crosslinking from sample preparation to analysis.
Caption: A logical guide for troubleshooting common this compound crosslinking issues.
References
troubleshooting low yield in p,p'-Diazidostilbene synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of p,p'-diazidostilbene (also known as 4,4'-diazidostilbene).
Troubleshooting Guide: Low Product Yield
This section addresses common problems encountered during the synthesis, particularly for the widely used method involving the diazotization of 4,4'-diaminostilbene followed by substitution with an azide salt.
Question: My final yield is significantly lower than expected. What are the most common causes?
Answer: Low yield in this compound synthesis typically originates from one of three areas: suboptimal conditions during the diazotization reaction, incomplete substitution with the azide, or loss of product during workup and purification. Each step has critical parameters that must be strictly controlled.
Question: How can I determine if the issue is in my diazotization step?
Answer: The formation of the intermediate diazonium salt is highly sensitive to temperature. The primary indicator of a failed diazotization is the evolution of nitrogen gas (N₂) from the reaction mixture, which signals decomposition of the diazonium salt.
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Problem: Reaction temperature was too high.
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Solution: The diazotization reaction must be performed at a low temperature, typically below 10°C, with many protocols recommending 0-5°C.[1][2] This is crucial to prevent the unstable diazonium salt from decomposing into nitrogen gas and other byproducts.[2] Use an ice-salt bath to maintain a consistent low temperature throughout the addition of reagents.
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Problem: Incorrect generation of nitrous acid.
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Solution: Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[2][3][4] Ensure that the sodium nitrite solution is added slowly to the acidic solution of the diamine. A rapid addition can cause localized warming and premature decomposition.
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Question: What issues can occur during the azide substitution step?
Answer: This step involves the reaction of the diazonium salt with an azide source, typically sodium azide (NaN₃), to form the final product.
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Problem: Premature decomposition of the diazonium salt.
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Solution: The solution of the diazonium salt should be used immediately after its formation. Do not store it. The slow addition of the diazonium salt solution to the sodium azide solution (also kept cold) is recommended to control the reaction rate and temperature.
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Problem: Side reactions with the azide.
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Solution: Azides can undergo various reactions, including cycloadditions.[5] While the primary reaction with the diazonium salt is favorable, ensure that the reaction medium does not contain significant impurities (e.g., alkenes or alkynes) that could lead to unwanted side products. The reaction involves the replacement of the diazo groups with azide functionalities (Ar-N₂⁺ + NaN₃ → Ar-N₃ + N₂ + Na⁺).[6]
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Question: I'm using a Horner-Wadsworth-Emmons (HWE) approach. What factors could be causing a low yield?
Answer: The HWE reaction is a powerful method for forming the stilbene double bond, but its success depends on the reagents and conditions.
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Problem: Poor carbanion formation.
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Solution: The reaction requires a sufficiently strong base to deprotonate the phosphonate ester. The choice of base and solvent is critical. Polar aprotic solvents like DMF or THF are often preferred.[6]
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Problem: Unfavorable stereochemistry.
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Solution: The standard HWE reaction typically favors the formation of the E-alkene (trans-isomer), which is the desired isomer for this compound.[7] However, reaction conditions can influence the E/Z ratio. The Still-Gennari modification, which uses trifluoroethyl phosphonates, can be employed to favor the Z-alkene, but for stilbene synthesis, classical HWE conditions are generally suitable.[7]
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Problem: Incomplete reaction.
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Solution: Ensure adequate reaction time and appropriate temperature. While carbanion formation is often done at low temperatures (-78°C), the reaction with the aldehyde may require warming to room temperature to proceed to completion.
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Question: How can I minimize product loss during purification?
Answer: this compound can be sensitive to light and heat. Purification methods must be chosen carefully.
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Problem: Decomposition during purification.
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Solution: Protect the compound from direct light. If using column chromatography, do not use excessively harsh conditions. Silica gel with an ethyl acetate/hexane eluent system has been reported to be effective for removing unreacted starting materials.[6]
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Problem: Difficulty with recrystallization.
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Solution: Finding an appropriate solvent system for recrystallization can be challenging. A solvent pair (one solvent in which the compound is soluble, and another in which it is insoluble) is often required. Perform small-scale solubility tests to identify a suitable system.
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Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis? A1: A common and effective route begins with 4,4'-diaminostilbene or its disulfonic acid derivative.[8] This diamine is then converted to the target diazide via a two-step diazotization and substitution sequence.
Q2: Why is temperature control so critical in the diazotization step? A2: Aromatic diazonium salts are notoriously unstable at elevated temperatures. Above 10°C, they readily decompose, releasing nitrogen gas and forming phenols or other undesired byproducts, which drastically reduces the yield of the subsequent azide substitution step.[1][2]
Q3: Are there any major safety concerns I should be aware of? A3: Yes. Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper. Always use non-metal spatulas and handle it with extreme care in a well-ventilated fume hood. The final this compound product is an energetic material and is sensitive to light, heat, and shock.
Q4: My final product seems to be a mix of isomers. Why? A4: If you are using a Wittig or HWE-type reaction to form the stilbene backbone, the reaction conditions (choice of base, solvent, temperature, and phosphonate structure) can influence the ratio of E (trans) and Z (cis) isomers.[7] The classical HWE reaction generally provides the E-isomer with high selectivity.[7]
Q5: Can oxygen affect the reaction? A5: While less of a concern for the synthesis itself, if reactive nitrene intermediates are inadvertently generated (e.g., by exposure to UV light), oxygen can act as a scavenger, leading to the formation of unwanted oxygenated byproducts.[6] It is good practice to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions.
Summary of Key Reaction Parameters
The table below summarizes critical parameters for the synthesis of this compound from 4,4'-diaminostilbene.
| Step | Parameter | Recommended Condition | Rationale |
| Diazotization | Temperature | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[1][2] |
| Reagents | NaNO₂, HCl (or other strong acid) | In situ generation of nitrous acid for reaction with the primary amine.[3][4] | |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Avoids localized heating and ensures controlled reaction. | |
| Azide Substitution | Reagent | Sodium Azide (NaN₃) | Source of the azide nucleophile. |
| Temperature | Kept cold (e.g., 0 - 10°C) | Maintains the stability of the diazonium salt during the reaction. | |
| Procedure | Add diazonium salt solution to azide solution | Ensures the azide is in excess to drive the reaction to completion. | |
| Purification | Method | Column Chromatography | Effective for separating the product from starting materials and byproducts.[6] |
| Eluent System | Ethyl Acetate / Hexane | A commonly used solvent system for silica gel chromatography of stilbene derivatives.[6] | |
| Handling | Protect from light | The azide groups are photosensitive and can decompose upon irradiation.[6] |
Experimental Protocol: Synthesis from 4,4'-Diaminostilbene
Disclaimer: This is a representative protocol. Researchers should consult peer-reviewed literature and adapt the procedure based on their specific substrates and laboratory safety protocols. Handle all reagents, especially sodium azide, with extreme caution.
1. Diazotization of 4,4'-Diaminostilbene: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4,4'-diaminostilbene in an aqueous solution of hydrochloric acid. b. Cool the suspension to 0-5°C using an ice-salt bath. c. Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred suspension of the diamine hydrochloride over 30-60 minutes. Maintain the temperature strictly below 5°C throughout the addition. e. Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of the bis-diazonium salt is typically indicated by a clear, pale yellow solution.
2. Azide Substitution: a. In a separate beaker, dissolve sodium azide (NaN₃) in deionized water and cool the solution to ~5°C in an ice bath. b. Slowly add the cold bis-diazonium salt solution from Step 1 to the stirred sodium azide solution. A precipitate of this compound should form. Control the rate of addition to keep the temperature below 10°C. c. After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours.
3. Workup and Purification: a. Collect the solid product by vacuum filtration. b. Wash the solid sequentially with cold water, cold ethanol, and finally with diethyl ether to remove impurities and aid in drying. c. Dry the product under vacuum in a desiccator, protected from light. d. If further purification is needed, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 10193-62-1 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. JPH0680622A - Production of 4,4'-diaminostilbene-2,2'-disulfonic acid or its salt - Google Patents [patents.google.com]
Technical Support Center: p,p'-Diazidostilbene Photo-Crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of p,p'-Diazidostilbene and its derivatives in photo-crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause non-specific binding?
This compound is a homobifunctional photo-crosslinking agent. Upon exposure to ultraviolet (UV) light, its two aryl azide groups form highly reactive nitrene intermediates. These nitrenes can insert into C-H and N-H bonds, as well as react with double bonds, in a non-specific manner. The hydrophobic nature of the stilbene backbone can also lead to non-specific hydrophobic interactions with proteins and other biomolecules, further contributing to background signal.
Q2: What is the difference between this compound and its sulfonated derivative, 4,4'-diazido-2,2'-stilbenedisulfonic acid (DAS)?
4,4'-diazido-2,2'-stilbenedisulfonic acid (DAS) is a sulfonated version of this compound. The addition of sulfonate groups significantly increases its water solubility and reduces its hydrophobicity. This generally leads to lower non-specific binding compared to the parent compound, as hydrophobic interactions with non-target molecules are minimized.
Q3: What are the critical experimental parameters to consider when using this compound?
Key parameters to optimize include:
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UV Exposure: Both the wavelength and duration of UV irradiation are critical. Over-exposure can lead to sample damage and increased non-specific binding, while under-exposure will result in inefficient crosslinking.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) and reducing agents (e.g., DTT, β-mercaptoethanol), as they can react with and quench the reactive nitrene intermediates.[1][2]
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Concentration of Crosslinker: Use the lowest concentration of this compound that gives a sufficient crosslinking yield to minimize background.
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Blocking and Washing Steps: These are crucial for minimizing non-specific interactions and must be carefully optimized.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Binding
High background is a common issue when using hydrophobic crosslinkers like this compound. The following steps can help troubleshoot and reduce non-specific binding.
Workflow for Diagnosing and Reducing High Background
References
p,p'-Diazidostilbene solubility issues in aqueous buffers
The user wants me to create a technical support center for researchers using p,p'-diazidostilbene, focusing on its solubility issues in aqueous buffers.
Here's a plan to construct the response:
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Acknowledge the core problem: this compound is a hydrophobic molecule, and this is the root cause of its poor solubility in aqueous buffers. This is a key piece of information derived from the search results comparing it to its water-soluble sulfonated analog.
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Structure the response as a Technical Support Center: I will use a clear, question-and-answer format for FAQs and troubleshooting guides.
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Address Specific Issues (based on inferred problems and general knowledge of hydrophobic compounds):
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Why won't my this compound dissolve in my aqueous buffer? (Directly addresses the core topic).
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What is the recommended solvent for making a stock solution? (A practical and necessary first step for researchers).
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How do I prepare a working solution in an aqueous buffer from a stock solution? (Crucial for experimental setup).
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My compound precipitates when I add it to the buffer. What can I do? (A common troubleshooting scenario).
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Are there alternative, more soluble compounds I can use? (Provides helpful context and alternatives).
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What are some general best practices for working with hydrophobic crosslinkers in aqueous solutions?
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Incorporate Quantitative Data into Tables: Although the searches didn't provide specific solubility values for this compound in mg/mL or molarity in different buffers, I can create a table that summarizes the relative solubility in common organic solvents and its general insolubility in aqueous solutions. I can also create a table outlining the properties of this compound and its water-soluble analog to highlight the structural differences that lead to different solubilities.
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Provide Detailed Experimental Protocols: I will create a step-by-step protocol for preparing a stock solution of this compound in an organic solvent and a protocol for preparing a working solution in an aqueous buffer, including troubleshooting tips within the protocol.
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Create Mandatory Visualizations using Graphviz (DOT language):
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Experimental Workflow Diagram: This will visually guide the user through the process of preparing a solution of this compound, from stock solution to final working solution, including decision points for troubleshooting.
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Logical Relationship Diagram: This diagram will illustrate the relationship between the chemical properties of this compound (hydrophobicity) and the resulting solubility issues, and how using a co-solvent or switching to a sulfonated analog can overcome these issues.
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I will ensure the diagrams adhere to the specified width, color contrast rules, and use the provided color palette. Each diagram will have a brief, descriptive caption.
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Cite Sources: I will add citations to the sentences that draw information from the search results.
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Review and Refine: I will review the entire response to ensure it is accurate, easy to understand for the target audience (researchers), and meets all the user's requirements, including the specific formatting for citations and Graphviz diagrams.
By following this plan, I can synthesize the available information and general chemical principles to create a comprehensive and practical technical support guide that directly addresses the user's needs, even with the limited specific quantitative data found for the target compound. The information about the sulfonated analog is a key piece of the puzzle that allows me to explain why the parent compound has solubility issues and to suggest a logical alternative. The general information on dissolving hydrophobic compounds will provide the basis for the practical advice and protocols.## Technical Support Center: this compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my aqueous buffer?
A: this compound is a hydrophobic molecule due to its nonpolar stilbene backbone and lack of charged or highly polar functional groups. This inherent hydrophobicity leads to poor solubility in polar, aqueous solutions like most common biological buffers (e.g., phosphate, Tris, HEPES). Similar stilbene derivatives that lack solubilizing groups are also known to have poor solubility in organic solvents. [1] Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Due to its hydrophobic nature, this compound should first be dissolved in a polar, aprotic organic solvent to create a concentrated stock solution. Commonly used solvents for hydrophobic crosslinkers include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [2] Q3: Can I dissolve this compound directly in an aqueous buffer?
A: Direct dissolution in aqueous buffers is generally not recommended and is often unsuccessful, leading to precipitation or the formation of a suspension rather than a true solution.
Q4: My this compound precipitates when I add the stock solution to my aqueous buffer. What should I do?
A: Precipitation upon addition to an aqueous buffer is a common issue. Here are several troubleshooting steps:
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Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute working solution.
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Increase the percentage of co-solvent: While minimizing the amount of organic solvent is often desirable in biological experiments, a slightly higher percentage of DMSO or DMF in your final working solution can help maintain solubility. However, be mindful that high concentrations of organic solvents can affect protein structure and biological activity.
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Add the stock solution slowly with vigorous vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that can initiate precipitation.
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Consider temperature: While heating can sometimes increase solubility, its effect on this compound and the stability of your biological sample should be carefully considered. For some compounds, warming to 37°C with sonication can aid dissolution. [3] Q5: Are there more water-soluble alternatives to this compound?
A: Yes. If solubility issues persist and are prohibitive for your experiment, consider using a sulfonated analog such as 4,4'-diazido-2,2'-stilbenedisulfonic acid disodium salt. The addition of sulfonate groups significantly increases the hydrophilicity and water solubility of the molecule across a wide pH range. [4]
Troubleshooting Guide
Issue: Precipitate forms in the aqueous working solution.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Decrease the final concentration of this compound in the working solution. |
| Insufficient co-solvent. | Prepare a dilution series to determine the maximum tolerable concentration of the organic stock solution in your aqueous buffer. |
| Improper mixing. | Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. |
| Buffer composition. | High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic compounds ("salting out"). If possible, try reducing the salt concentration of your buffer. |
Data and Properties
Table 1: Solubility and Properties of this compound and a Water-Soluble Analog
| Property | This compound | 4,4'-Diazido-2,2'-stilbenedisulfonic acid disodium salt |
| Structure | Stilbene backbone with two azide groups. | Stilbene backbone with two azide and two sulfonic acid groups. |
| Solubility in Aqueous Buffers | Poor | Soluble [4] |
| Solubility in Organic Solvents (e.g., DMSO, DMF) | Soluble [2] | Less soluble than in water. |
| Primary Application | Photo-crosslinking, photoaffinity labeling. [2] | Photo-crosslinking in aqueous environments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
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Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO or DMF to the powder.
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Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to room temperature if stored cold) may assist in dissolution.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light to prevent degradation of the azide groups. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
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Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate, HEPES, Tris). Note that primary amine-containing buffers like Tris can compete with the crosslinking reaction if your target is a primary amine. [2]2. Dilution Calculation: Determine the volume of the organic stock solution needed to achieve the desired final concentration in your aqueous buffer. Aim for the lowest possible final concentration of the organic solvent.
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Mixing: While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
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Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If the solution is not clear, it may not be fully dissolved.
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Immediate Use: It is recommended to use the working solution immediately after preparation to minimize the risk of precipitation over time.
Visualizations
References
- 1. Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. glpbio.com [glpbio.com]
- 4. 4,4'-DIAZIDOSTILBENE-2,2'-DISULFONIC ACID DISODIUM SALT | 2718-90-3 [amp.chemicalbook.com]
Technical Support Center: Enhancing p,p'-Diazidostilbene Photoactivation Efficiency
Welcome to the technical support center for p,p'-Diazidostilbene (DAS) photoactivation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your photocrosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAS) and its primary application?
A1: this compound (DAS) is a bifunctional, photo-activatable crosslinking agent. Upon exposure to ultraviolet (UV) light, its two azide groups form highly reactive nitrenes. These nitrenes can then form covalent bonds with nearby molecules, effectively "crosslinking" them. Its primary application is in photoaffinity labeling and for studying molecular interactions, such as protein-protein or protein-ligand interactions, by capturing transient binding events. The sulfonated version, 4,4'-Diazidostilbene-2,2'-disulfonic acid disodium salt, offers improved solubility in aqueous solutions, making it suitable for biological experiments.[1][2]
Q2: What is the optimal wavelength for photoactivating DAS?
A2: Aryl azides, the reactive group in DAS, are typically activated by UV light in the range of 250-350 nm. To minimize potential damage to biological samples, longer wavelength UV light (300-350 nm) is often preferred. The exact optimal wavelength can be influenced by the specific chemical environment and the absorbance spectrum of the DAS derivative being used. It is recommended to determine the UV-Vis absorption spectrum of your specific DAS compound in the experimental buffer to identify the absorption maximum.
Q3: What are the key safety precautions when handling DAS?
A3: DAS and other azide-containing compounds are potentially explosive and should be handled with care. Avoid heat, friction, and shock. It is crucial to store DAS protected from light to prevent premature decomposition. When working with DAS, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my buffers with DAS?
A4: No, it is critical to avoid thiol-containing reducing agents such as DTT and β-mercaptoethanol in your buffers before and during photoactivation. These agents will reduce the azide groups to amines, rendering the DAS inactive for photocrosslinking.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Yield | Insufficient UV exposure: The duration or intensity of UV irradiation may be too low. | Optimize the UV irradiation time and intensity. Perform a time-course experiment to determine the optimal exposure time. Ensure the UV lamp is functioning correctly and the sample is at an appropriate distance. |
| DAS degradation: The compound may have degraded due to improper storage (exposure to light or heat). | Always store DAS in a dark, cool, and dry place. Prepare fresh stock solutions before each experiment. | |
| Presence of reducing agents: Buffers may contain DTT, β-mercaptoethanol, or other reducing agents. | Ensure all buffers are free from thiol-based reducing agents. If a reducing agent is necessary for protein stability, consider alternative non-thiol reducing agents like TCEP, but verify its compatibility. | |
| Quenching of the reactive nitrene: The buffer may contain components that quench the reactive nitrene intermediate (e.g., primary amines like Tris buffer). | Use buffers with low concentrations of or no primary amines, such as HEPES or phosphate buffers. | |
| Incorrect DAS concentration: The concentration of DAS may be too low for efficient crosslinking. | Optimize the DAS concentration. Perform a concentration-response experiment to find the optimal molar ratio of DAS to your target molecule. | |
| High Background or Non-specific Crosslinking | Excessive UV exposure: Over-irradiation can lead to non-specific reactions and sample damage. | Reduce the UV exposure time or intensity. Use the minimum effective dose determined from optimization experiments. |
| High DAS concentration: Too much DAS can lead to random, non-proximal crosslinking. | Lower the concentration of DAS. Titrate the DAS concentration to find the lowest effective concentration that still yields specific crosslinks. | |
| Sample aggregation: The target molecules may be aggregated, leading to non-specific intermolecular crosslinking. | Ensure sample homogeneity through techniques like size-exclusion chromatography or dynamic light scattering before crosslinking. Optimize buffer conditions (e.g., pH, ionic strength) to prevent aggregation. | |
| Solubility Issues with DAS | Poor solubility in aqueous buffers: The non-sulfonated form of DAS has limited solubility in water. | Use the sulfonated derivative, 4,4'-Diazidostilbene-2,2'-disulfonic acid disodium salt, which is highly soluble in water.[1] For the non-sulfonated form, a small amount of an organic co-solvent (e.g., DMSO, DMF) can be used to prepare a concentrated stock solution before diluting it into the aqueous buffer. Ensure the final co-solvent concentration is low enough to not affect your biological system. |
| Difficulty Identifying Crosslinked Products by Mass Spectrometry | Low abundance of crosslinked peptides: Crosslinked peptides are often present in low stoichiometry compared to unmodified peptides. | Enrich for crosslinked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. Utilize specialized mass spectrometry-cleavable crosslinkers if available to simplify data analysis. |
| Complex fragmentation spectra: The fragmentation spectra of crosslinked peptides can be complex and difficult to interpret manually. | Use specialized software designed for the identification of crosslinked peptides from mass spectrometry data. These programs can handle the complexity of the data and automate the identification process. | |
| Ambiguous crosslink sites: It can be challenging to pinpoint the exact amino acid residues involved in the crosslink. | Employ high-resolution mass spectrometry and advanced fragmentation techniques (e.g., ETD, EThcD) to improve the localization of the crosslink site. |
Quantitative Data on Photoactivation
While the precise quantum yield of this compound photoactivation can vary depending on experimental conditions, the following table summarizes key photochemical properties of related compounds to provide a general reference.
| Parameter | Typical Value Range for Aryl Azides | Notes |
| Photoactivation Wavelength | 250 - 350 nm | Longer wavelengths are generally less damaging to biological samples. |
| Photolysis Quantum Yield (Φ) | 0.1 - 1.0 | This represents the efficiency of the initial photochemical reaction upon light absorption. The exact value is highly dependent on the solvent, temperature, and substituents on the aromatic ring. |
| Lifetime of Singlet Nitrene | ~1 nanosecond | The initially formed singlet nitrene is highly reactive and short-lived. |
| Intersystem Crossing Rate | Variable | The rate at which the singlet nitrene converts to the more stable triplet nitrene can be influenced by heavy atoms or specific substituents. |
Experimental Protocols
General Protocol for Photocrosslinking of Protein-Protein Interactions using DAS
This protocol provides a general workflow. Specific parameters such as concentrations and incubation times should be optimized for each experimental system.
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Sample Preparation:
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Prepare the purified proteins of interest in a suitable buffer (e.g., HEPES, PBS) at a concentration determined by your experimental needs (typically in the µM range).
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Crucially, ensure the buffer is free of primary amines (e.g., Tris) and thiol-containing reducing agents (e.g., DTT).
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Prepare a fresh stock solution of DAS (or its sulfonated derivative) in an appropriate solvent (e.g., DMSO for DAS, water for the sulfonated form) at a high concentration (e.g., 10-100 mM).
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Incubation:
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Add the DAS stock solution to the protein mixture to the desired final concentration. The optimal molar ratio of DAS to protein should be determined empirically, but a starting point is often a 10- to 100-fold molar excess of DAS.
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Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 15-30 minutes) to allow for binding equilibration.
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UV Irradiation:
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Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on a cold block or in an ice bath to minimize heat-induced damage.
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Irradiate the sample with a UV lamp at the desired wavelength (e.g., 350 nm).
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The irradiation time needs to be optimized. A typical starting point is 5-30 minutes.
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Quenching (Optional but Recommended):
-
To quench any remaining reactive nitrenes, a quenching agent can be added after irradiation. A common quencher is a primary amine-containing buffer like Tris at a final concentration of 20-50 mM.
-
-
Analysis of Crosslinked Products:
-
The crosslinked products can be analyzed by various methods:
-
SDS-PAGE: To visualize the formation of higher molecular weight species.
-
Western Blotting: To identify the specific proteins involved in the crosslinked complexes.
-
Mass Spectrometry: For detailed identification of the crosslinked peptides and the specific amino acid residues involved.
-
-
Protocol for Identification of Crosslinked Peptides by Mass Spectrometry
-
Protein Digestion:
-
After the crosslinking reaction, denature the protein sample (e.g., by adding urea or guanidinium chloride).
-
Reduce the disulfide bonds with a non-thiol reducing agent like TCEP and alkylate the cysteines with iodoacetamide.
-
Digest the protein mixture with a protease such as trypsin.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to their low abundance, it is often beneficial to enrich for crosslinked peptides using techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a data-dependent acquisition method to acquire fragmentation spectra of the peptide ions.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, XlinkX, MeroX) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides.
-
These software tools are designed to handle the complexity of identifying two peptide sequences from a single fragmentation spectrum.
-
Visualizations
Experimental Workflow for Protein-Protein Interaction Mapping
Caption: Workflow for identifying protein-protein interactions using DAS.
Signaling Pathway: Probing GPCR Dimerization
This compound can be utilized to investigate the dimerization of G-protein coupled receptors (GPCRs), a crucial aspect of their signaling function. By crosslinking GPCRs in their native membrane environment, researchers can capture and identify dimer interfaces.
Caption: Using DAS to study GPCR dimerization and subsequent signaling.
References
Technical Support Center: p,p'-Diazidostilbene (DAS) for In Vivo Studies
Welcome to the technical support center for the use of p,p'-Diazidostilbene (DAS) in in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAS) and what is its primary application in in vivo studies?
A1: this compound (DAS) is a homobifunctional photo-crosslinking agent. Upon activation with ultraviolet (UV) light, its two azide groups form highly reactive nitrenes that can covalently bind to nearby molecules, primarily proteins. Its main application in in vivo studies is to "capture" and identify protein-protein interactions as they occur in a living organism.
Q2: What are the major challenges of using DAS in vivo?
A2: The primary challenges associated with the in vivo use of DAS include:
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Poor Aqueous Solubility: DAS is a hydrophobic molecule, making it difficult to dissolve in physiological buffers for administration.
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Potential Toxicity: Stilbene derivatives can exhibit cytotoxicity and genotoxicity.[1][2] The specific in vivo toxicity of DAS is not well-documented and should be carefully evaluated.
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Non-Specific Crosslinking: The high reactivity of the photogenerated nitrenes can lead to non-specific crosslinking with abundant proteins and other biomolecules, complicating the identification of specific interaction partners.
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Limited UV Light Penetration: The depth to which UV light can penetrate tissues is limited, which can be a significant hurdle for activating DAS in deep tissues.[3][4][5][6][7]
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Lack of Pharmacokinetic Data: There is limited information on the absorption, distribution, metabolism, and excretion (ADME) of DAS in vivo, making it challenging to determine the optimal timing for UV irradiation after administration.
Q3: How can I improve the solubility of DAS for in vivo administration?
A3: Improving the solubility of DAS is a critical first step. Here are a few approaches:
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Co-solvents: A common strategy is to first dissolve DAS in a small amount of a biocompatible organic solvent like DMSO and then dilute it into the final administration vehicle. However, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity.
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Formulation with carriers: Encapsulating DAS in liposomes, micelles, or nanoparticles can improve its solubility and bioavailability.
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Use of a sulfonated analog: If feasible for your application, consider using a water-soluble derivative such as disodium 4,4'-diazidostilbene-2,2'-disulfonate.[8][9][10]
Q4: What is the optimal wavelength for activating DAS and what are the concerns?
A4: Aryl azides are typically activated by UV-A light (around 320-370 nm).[11] The primary concern with in vivo UV irradiation is the potential for tissue damage. Furthermore, the penetration depth of UV-A light into the skin is typically in the range of tens to a few hundred micrometers, which limits the application of DAS to superficial tissues or requires invasive light delivery methods for deeper targets.[3][4][5][6][7]
Q5: How can I minimize non-specific crosslinking?
A5: Minimizing non-specific crosslinking is crucial for obtaining meaningful results. Consider the following:
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Optimize DAS concentration: Use the lowest effective concentration of DAS to reduce the likelihood of random crosslinking events.
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Control irradiation time: Limit the duration of UV exposure to the minimum time required for efficient crosslinking of your target interaction.
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Include proper controls: Perform control experiments, such as irradiating in the absence of DAS and performing the experiment with DAS but without UV irradiation, to identify non-specifically crosslinked proteins.
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Competition experiments: To confirm the specificity of an interaction, perform the crosslinking experiment in the presence of a competing, non-crosslinkable ligand that is known to disrupt the interaction of interest.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| DAS precipitates upon injection. | Poor aqueous solubility of DAS. | - Prepare a fresh solution of DAS immediately before use.- First, dissolve DAS in a minimal amount of a biocompatible organic solvent (e.g., DMSO) before diluting it into the final physiological buffer.- Consider using a formulation strategy such as liposomes or nanoparticles to enhance solubility.- If possible, switch to a water-soluble analog like disodium 4,4'-diazidostilbene-2,2'-disulfonate.[8][9][10] |
| No crosslinking of the target protein is observed. | - Insufficient UV light penetration to the target tissue.- Suboptimal timing of UV irradiation relative to DAS administration.- DAS degradation in vivo before photoactivation.- Low expression of the target protein or transient interaction. | - For superficial targets, ensure the UV source is positioned correctly and the dose is adequate.- For deeper targets, consider using implantable light sources or alternative crosslinkers activated by longer wavelengths.- Perform a time-course experiment to determine the optimal window for UV irradiation after DAS administration.- While specific data for DAS is lacking, some azides can be unstable in biological fluids.[12][13][14] Consider this possibility and minimize the time between administration and irradiation.- Increase the expression of the target protein if possible, and optimize the crosslinking conditions to capture transient interactions (e.g., by cooling the tissue during irradiation if feasible). |
| High background of non-specifically crosslinked proteins. | - DAS concentration is too high.- UV irradiation time is too long.- The hydrophobic nature of DAS leads to non-specific binding to abundant proteins. | - Perform a dose-response experiment to find the lowest effective DAS concentration.- Optimize the UV irradiation time to the minimum required for target crosslinking.- Include stringent wash steps during the purification of the crosslinked complexes.- Employ quantitative proteomics (e.g., SILAC) to distinguish specifically crosslinked partners from the background. |
| Observed in vivo toxicity. | - Inherent toxicity of the stilbene scaffold.- Toxicity of the organic co-solvent used for solubilization.- Phototoxicity from UV irradiation. | - Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) of DAS in your animal model.[1][2]- Minimize the concentration of any organic co-solvents in the final injection volume.- Optimize the UV dose to the lowest effective level and shield non-target tissues from irradiation. |
Quantitative Data
| Parameter | Value | Notes and Considerations |
| Molecular Weight | 262.27 g/mol | |
| Aqueous Solubility | Not reported (expected to be low) | Due to its hydrophobic stilbene backbone, the aqueous solubility of this compound is predicted to be poor. The availability of a sulfonated, water-soluble derivative (disodium 4,4'-diazidostilbene-2,2'-disulfonate) supports this assumption.[8][9][10] Researchers will likely need to employ solubilization strategies. |
| Activation Wavelength | ~320-370 nm (UV-A) | This is the typical activation range for aryl azides.[11] The precise maximum absorption wavelength may vary depending on the solvent. |
| Quantum Yield | Not reported | The quantum yield for the photolysis of this compound is not readily available in the literature. This parameter will influence the required UV dose and irradiation time. |
| In Vivo Toxicity (LD50) | Not reported | No specific in vivo toxicity data for this compound is available. Studies on other stilbene derivatives have shown potential for cytotoxicity and genotoxicity, warranting careful preliminary toxicity assessments.[1][2] |
| UV-A Penetration Depth (Human Skin) | ~50-60 µm | The penetration depth of UV-A light is highly dependent on the tissue type and pigmentation.[3][4][5][6][7] This is a critical limiting factor for in vivo applications. |
Experimental Protocols
General Protocol for In Vivo Photo-Crosslinking with DAS
Disclaimer: This is a general guideline. The specific parameters (e.g., DAS concentration, administration route, UV dose) must be optimized for each specific animal model and biological question.
-
Preparation of DAS solution:
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Due to its low aqueous solubility, first dissolve this compound in a minimal volume of a biocompatible solvent such as DMSO.
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Slowly add the DMSO-DAS solution to a pre-warmed physiological buffer (e.g., PBS) with vigorous vortexing to the desired final concentration.
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Visually inspect the solution for any precipitation. If precipitation occurs, consider alternative formulation strategies.
-
-
Administration of DAS:
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Administer the DAS solution to the animal model via an appropriate route (e.g., intravenous, intraperitoneal, or local injection) based on the target tissue.
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The dosage of DAS should be determined through preliminary dose-response and toxicity studies.
-
-
Incubation Period:
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Allow time for the DAS to distribute to the target tissue. The optimal incubation time is unknown and needs to be determined empirically. A starting point could be to test a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs) before UV irradiation.
-
-
UV Irradiation:
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Anesthetize the animal and expose the target tissue to a UV-A light source (e.g., a 365 nm lamp).
-
The UV dose (a function of intensity and time) needs to be carefully optimized to maximize crosslinking efficiency while minimizing tissue damage.
-
For internal organs, this may require surgical exposure or the use of implantable fiber-optic light delivery systems.
-
-
Tissue Harvesting and Analysis:
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Immediately after irradiation, harvest the target tissue and process it for the downstream analysis of crosslinked protein complexes (e.g., immunoprecipitation followed by mass spectrometry).
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It is crucial to include control samples:
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Vehicle control (no DAS) with UV irradiation.
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DAS administration without UV irradiation.
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Untreated control.
-
-
Visualizations
Caption: Experimental workflow for in vivo photo-crosslinking with DAS.
Caption: Troubleshooting decision tree for in vivo DAS experiments.
References
- 1. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines [scite.ai]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Penetration of human skin by ultraviolet light [library.med.utah.edu]
- 6. researchgate.net [researchgate.net]
- 7. Wavelength-dependent penetration depths of ultraviolet radiation in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate | 2718-90-3 | Benchchem [benchchem.com]
- 9. glpbio.com [glpbio.com]
- 10. 4,4'-DIAZIDOSTILBENE-2,2'-DISULFONIC ACID DISODIUM SALT | 2718-90-3 [amp.chemicalbook.com]
- 11. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
p,p'-Diazidostilbene stability and storage recommendations
This technical support center provides guidance on the stability and storage of p,p'-diazidostilbene to researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a photosensitive compound that can decompose upon exposure to ultraviolet (UV) light.[1] Its stability is also influenced by the surrounding environment, such as the rigidity of the matrix it is in. For instance, its nitrene intermediates are thermally stable in rigid matrices at very low temperatures (77 K) but react more readily in softer matrices or at slightly higher temperatures (115 K).[2]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary degradation factor is exposure to UV light, which leads to the formation of highly reactive nitrene intermediates.[2] High temperatures can also increase its reactivity.[2] The physical state and the medium in which the compound is stored or used can significantly impact its stability.[2]
Q3: How should I handle this compound to minimize degradation?
A3: Handle this compound in an environment with UV-filtered light.[1] Avoid dust formation and accumulation.[2][3] Use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or low yield | Decomposition of this compound due to improper storage or handling. | Verify that the compound has been stored protected from light and at the recommended temperature. Handle the compound under UV-filtered light during your experiment. |
| Change in appearance of the solid compound (e.g., color change) | The powder form of this compound can change color from light beige to orange upon exposure to UV light, indicating decomposition.[1] | Discard the product if a significant color change is observed. Ensure the container is tightly sealed and protected from light during storage. |
| Inconsistent results between different batches | Potential degradation of one batch due to exposure to adverse conditions. | Always store this compound under the same recommended conditions. If possible, test a small amount of a new batch to qualify it before use in critical experiments. |
Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[4] Some sources recommend refrigerated storage.[1] For the related disulfonated salt, storage at 2-8°C is specified.[5] | Lower temperatures reduce the rate of potential thermal decomposition. |
| Light | Protect from direct sunlight and UV light.[1][2] Store in a tightly closed, light-resistant container. | This compound is photosensitive and degrades upon exposure to UV light.[1] |
| Atmosphere | Store in a well-ventilated area.[2][4] For the related disulfonated salt, storage under an inert gas (e.g., argon) is recommended to minimize decomposition risks.[6] | Minimizes contact with reactive atmospheric components. |
| Container | Keep container tightly closed.[2][4] | Prevents contamination and exposure to moisture and air. |
Experimental Workflow: Handling and Preparation of this compound Solutions
Caption: Workflow for handling and preparing this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 10193-62-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate | 2718-90-3 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing protein damage during p,p'-Diazidostilbene crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein damage during p,p'-Diazidostilbene (DAS) crosslinking experiments.
Troubleshooting Guide
This guide addresses common issues encountered during DAS crosslinking workflows.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | Insufficient UV Activation: Incorrect wavelength, inadequate exposure time, or low lamp intensity. | - Use a UV lamp with a primary emission wavelength between 254-365 nm. - Optimize UV exposure time; start with a range of 5-15 minutes and adjust as needed. - Ensure the UV lamp is functioning correctly and the intensity is adequate. |
| Suboptimal DAS Concentration: Concentration is too low for efficient crosslinking. | - Increase the DAS concentration incrementally. A typical starting range is 0.1-1 mM. | |
| Quenching of the Reaction: Presence of primary amines (e.g., Tris, glycine) or reducing agents in the buffer. | - Use buffers without primary amines, such as HEPES, phosphate, or carbonate/bicarbonate buffers. - Avoid reducing agents like DTT or BME in the crosslinking reaction buffer. | |
| Incorrect pH: The pH of the buffer may not be optimal for the protein's stability or the crosslinking reaction. | - Maintain a pH between 7.0 and 8.5 for most protein crosslinking reactions. | |
| High Molecular Weight Aggregates/Smearing on Gel | Excessive Crosslinking: DAS concentration is too high or UV exposure time is too long. | - Reduce the DAS concentration. - Decrease the UV irradiation time. |
| Protein Denaturation: The protein may be denaturing during the crosslinking process. | - Perform the crosslinking reaction at a lower temperature (e.g., on ice). - Ensure the buffer composition is optimal for protein stability. | |
| Non-specific Crosslinking: The highly reactive nitrene intermediate is reacting non-specifically. | - Lower the DAS concentration to favor intramolecular or specific intermolecular crosslinks. - Include scavengers like 1,4-cyclohexadiene in the reaction buffer to reduce non-specific reactions. | |
| Protein Degradation | UV-induced Damage: Prolonged exposure to short-wavelength UV light can damage proteins. | - Use a longer wavelength UV source (e.g., 365 nm) if possible, as it is generally less damaging than shorter wavelengths (e.g., 254 nm). - Minimize UV exposure time to the shortest duration that yields sufficient crosslinking. |
| Photochemical Side Reactions: The nitrene intermediate can participate in various side reactions. | - Degas the solution to remove oxygen, which can react with the triplet nitrene. - Optimize the pH and buffer components to disfavor side reactions. | |
| Inconsistent Results | Variability in Experimental Conditions: Inconsistent UV lamp distance, temperature, or buffer preparation. | - Standardize the experimental setup, including the distance from the UV source to the sample. - Prepare fresh buffers for each experiment. - Carefully control the temperature throughout the procedure. |
Frequently Asked Questions (FAQs)
1. What is this compound (DAS) and how does it work as a crosslinker?
This compound (DAS) is a homobifunctional, photo-activatable crosslinking agent. It contains two aryl azide groups that, upon exposure to ultraviolet (UV) light, convert into highly reactive nitrene intermediates. These nitrenes can then form covalent bonds by inserting into C-H and N-H bonds of nearby amino acid residues, effectively crosslinking proteins or other molecules.
2. What is the optimal UV wavelength and exposure time for activating DAS?
Aryl azides are typically activated by UV light in the range of 250-370 nm.[1] While shorter wavelengths (e.g., 254 nm) can be effective, longer wavelengths (e.g., 300-365 nm) are often preferred to minimize potential UV-induced damage to the protein.[1] The optimal exposure time can vary depending on the lamp intensity, sample concentration, and desired degree of crosslinking, but a starting point of 5-15 minutes is common.
3. What are the best buffer conditions for DAS crosslinking?
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they can quench the reactive nitrene intermediate and inhibit the crosslinking reaction.[2] Recommended buffers include HEPES, phosphate, or carbonate/bicarbonate buffers at a pH range of 7.0-8.5. The addition of salts like NaCl (e.g., 150 mM) can help maintain protein stability.
4. How can I control the extent of crosslinking to avoid protein aggregation?
The degree of crosslinking can be controlled by optimizing three main parameters:
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DAS Concentration: Use the lowest concentration of DAS that provides sufficient crosslinking.
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UV Exposure Time: Limit the duration of UV irradiation.
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Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking and aggregation.
5. What are the potential side reactions of the nitrene intermediate?
The highly reactive nitrene can participate in several side reactions, including:
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Insertion into C-H and N-H bonds (desired reaction).
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Addition to double bonds.[2]
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Reaction with nucleophiles.[1]
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Dimerization to form azo compounds.[2]
6. How can I quench the crosslinking reaction?
The reaction is primarily stopped by turning off the UV light source. However, to scavenge any remaining reactive intermediates, a quenching agent can be added. Buffers containing primary amines like Tris or glycine can be added after the UV irradiation step to quench the reaction. Cellular reductants like glutathione can also act as quenching agents.[3]
7. Which amino acid residues are most reactive with the nitrene intermediate?
The nitrene intermediate is highly reactive and can insert into C-H and N-H bonds present in most amino acid side chains and the polypeptide backbone. While there is no strong specificity, residues with more accessible C-H and N-H bonds are more likely to be modified.
Experimental Protocols
General Protocol for this compound (DAS) Crosslinking
This protocol provides a general starting point for protein crosslinking using DAS. Optimal conditions may vary depending on the specific protein and experimental goals.
Materials:
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This compound (DAS) stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF)
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Protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
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UV lamp (254-365 nm)
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Reaction tubes (e.g., quartz or UV-transparent microcentrifuge tubes)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
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Sample Preparation: Prepare the protein solution at the desired concentration in a primary amine-free buffer.
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Addition of DAS: Add the DAS stock solution to the protein solution to achieve the desired final concentration (e.g., 0.1-1 mM). Mix gently and incubate in the dark for a short period (e.g., 15-30 minutes) to allow for equilibration.
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UV Irradiation: Place the reaction tube on ice or in a temperature-controlled holder and expose it to UV light. The distance from the lamp and the irradiation time should be optimized.
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Quenching: After irradiation, add a quenching buffer (e.g., to a final concentration of 50-100 mM Tris) to scavenge any unreacted nitrene intermediates.
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Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
| Parameter | Recommended Starting Range | Notes |
| DAS Concentration | 0.1 - 1 mM | Higher concentrations can lead to aggregation. |
| Protein Concentration | 1 - 10 µM | Dependent on the specific protein and interaction being studied. |
| UV Wavelength | 254 - 365 nm | Longer wavelengths are generally less damaging to proteins. |
| UV Exposure Time | 5 - 15 minutes | Optimization is critical to balance crosslinking efficiency and protein damage. |
| Buffer System | HEPES, Phosphate, Carbonate | Avoid primary amines (Tris, Glycine). |
| pH | 7.0 - 8.5 | Should be optimized for protein stability. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein integrity. |
Visualizations
Caption: Workflow for this compound (DAS) protein crosslinking.
Caption: Photo-activation mechanism of this compound (DAS).
References
- 1. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation in p,p'-Diazidostilbene Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the photo-activatable cross-linker, p,p'-Diazidostilbene, with a primary focus on overcoming issues related to its aggregation.
Troubleshooting Guides
Problem: My this compound solution appears cloudy or has visible precipitate.
Answer: This is a clear indication of aggregation or precipitation, likely due to the poor aqueous solubility of this compound. To resolve this, follow the recommended stock solution preparation protocol. It is crucial to dissolve the compound in a suitable organic solvent before introducing it to your aqueous experimental buffer.
Recommended Stock Solution Protocol:
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Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are effective in solubilizing the hydrophobic this compound.
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Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a concentrated stock solution, for example, 10-50 mM, by dissolving the this compound powder in the chosen organic solvent.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can aid in solubilization.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Problem: I am observing low cross-linking efficiency in my Western blot or mass spectrometry results.
Answer: Low cross-linking efficiency can be a direct consequence of this compound aggregation. Aggregates of the cross-linker will not efficiently penetrate cells or interact with the target proteins. Here are several factors to consider and optimize:
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Proper Solubilization: Ensure your this compound is fully dissolved in the stock solution and is not precipitating upon dilution into your aqueous reaction buffer. When diluting the stock solution into your buffer, add it dropwise while vortexing to facilitate mixing and minimize precipitation.
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Final Concentration: The optimal final concentration of this compound typically ranges from 0.1 to 2 mM. It is recommended to perform a concentration titration to find the optimal balance between cross-linking efficiency and potential off-target effects.
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UV Activation: Ensure you are using the correct wavelength and duration of UV light for photo-activation. Diazidostilbenes are typically activated by UV light in the range of 350-370 nm. The duration of UV exposure may need to be optimized; start with a time course experiment (e.g., 5, 10, 15 minutes) to determine the optimal exposure time for your system.
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Quenching: After cross-linking, quench the reaction by adding a solution of Tris or glycine to a final concentration of 10-20 mM. This will react with any unreacted cross-linker.
Problem: I am seeing a high degree of non-specific cross-linking or protein aggregation in my results.
Answer: This can occur if the concentration of this compound is too high or if there is significant aggregation.
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Optimize Cross-linker Concentration: As mentioned, perform a concentration titration to find the lowest effective concentration that provides specific cross-linking of your target proteins.
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Reduce Aggregation: Follow the recommended solubilization protocol strictly. Consider preparing fresh dilutions of your stock solution for each experiment.
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Control Experiments: Include appropriate controls in your experimental design. A crucial control is a "no UV" sample to ensure that the observed cross-linking is dependent on photo-activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional, photo-activatable cross-linking agent. It is used to covalently link proteins that are in close proximity, effectively "freezing" protein-protein interactions for subsequent analysis by techniques such as SDS-PAGE, Western blotting, and mass spectrometry. Upon activation with UV light, the two azide groups form highly reactive nitrenes that can insert into C-H and N-H bonds of nearby amino acid residues.
Q2: Why does this compound aggregate?
A2: this compound is a non-polar, hydrophobic molecule with very low solubility in aqueous solutions. When introduced into aqueous buffers, it has a strong tendency to self-associate and form aggregates to minimize its contact with water.
Q3: How can I detect aggregation of this compound?
A3: The most straightforward method is visual inspection for cloudiness or precipitate in your solution. For a more sensitive assessment, UV-Vis spectroscopy can be used. Aggregation can lead to a broadening or shifting of the absorbance spectrum and an increase in light scattering, which manifests as a rising baseline at longer wavelengths.
Q4: What solvents are recommended for dissolving this compound?
A4: Anhydrous DMSO and DMF are the most commonly recommended solvents for preparing stock solutions of this compound and other hydrophobic cross-linkers.
Q5: What is the optimal wavelength for photo-activation of this compound?
A5: The optimal wavelength for activating the azide groups of this compound is in the range of 350-370 nm.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Recommended Use |
| Water | Very Poor | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Very Poor | Not recommended for initial dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate | Can be used, but DMSO or DMF are generally preferred. |
| Chloroform | High | Not typically used for biological applications. |
| Toluene | High | Not typically used for biological applications. |
Table 2: Key Experimental Parameters for this compound Cross-linking
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10 - 50 mM | Prepare in anhydrous DMSO or DMF. |
| Final Cross-linker Concentration | 0.1 - 2 mM | Titrate to find the optimal concentration for your system. |
| UV Activation Wavelength | 350 - 370 nm | Use a UV lamp with an appropriate filter. |
| UV Exposure Time | 5 - 15 minutes | Optimize with a time-course experiment. |
| Quenching Reagent | Tris or Glycine | Final concentration of 10 - 20 mM. |
Experimental Protocols
Protocol 1: In Situ Cross-linking of Protein-Protein Interactions in Mammalian Cells
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Cell Culture: Grow adherent mammalian cells to 70-90% confluency in an appropriate culture dish.
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Preparation of Cross-linking Buffer: Prepare a fresh, ice-cold buffer such as PBS.
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Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Preparation of this compound Working Solution:
-
Thaw an aliquot of your this compound stock solution (e.g., 20 mM in DMSO).
-
Immediately before use, dilute the stock solution into ice-cold PBS to the desired final concentration (e.g., 1 mM). Add the stock solution dropwise while gently vortexing the buffer to prevent precipitation.
-
-
Cross-linking Reaction:
-
Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 10-30 minutes to allow the cross-linker to permeate the cells.
-
-
Photo-activation:
-
Place the culture dish on a cold block or on ice.
-
Expose the cells to UV light (350-370 nm) for the optimized duration (e.g., 10 minutes).
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 20 mM.
-
Incubate for 5-15 minutes on ice to quench any unreacted cross-linker.
-
-
Cell Lysis and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analyze the cross-linked proteins by SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for in situ protein-protein cross-linking.
Caption: Simplified EGFR signaling pathway, a target for cross-linking studies.
Validation & Comparative
Validating Protein Interactions: A Comparative Guide to p,p'-Diazidostilbene and Alternative Crosslinking Strategies
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Chemical crosslinking, a technique that covalently links interacting proteins, offers a powerful method to capture both stable and transient interactions for subsequent analysis by mass spectrometry. This guide provides a comparative overview of p,p'-Diazidostilbene (DAS) and its sulfonated derivative, this compound-2,2'-disulfonic acid (DASD), against other commonly used crosslinking reagents. We present available experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate crosslinking strategy.
Introduction to Chemical Crosslinking for PPI Validation
Chemical crosslinkers are reagents that contain two or more reactive groups that can form covalent bonds with specific functional groups on amino acid residues. By linking proteins that are in close proximity, they "freeze" interactions, allowing for their identification through techniques like mass spectrometry. The choice of crosslinker is critical and depends on factors such as the nature of the protein interaction, the cellular environment, and the desired analytical outcome.
This guide focuses on this compound, a photo-activatable crosslinker, and compares its characteristics with two widely used classes of crosslinkers: the N-hydroxysuccinimide (NHS) ester-based crosslinker, Disuccinimidyl suberate (DSS), and the zero-length crosslinker, formaldehyde.
Comparison of Crosslinking Reagents
The selection of a crosslinking reagent is a critical step in designing a protein interaction study. The properties of the crosslinker, such as its reactivity, spacer arm length, and cell permeability, will significantly influence the outcome of the experiment. Below is a comparison of this compound-2,2'-disulfonic acid (DASD), Disuccinimidyl suberate (DSS), and Formaldehyde.
| Feature | This compound-2,2'-disulfonic acid (DASD) | Disuccinimidyl suberate (DSS) | Formaldehyde |
| Class | Photo-reactive | N-hydroxysuccinimide (NHS) ester | Aldehyde |
| Reactive Groups | 2 x Azide | 2 x NHS ester | 1 x Aldehyde |
| Target Residues | C-H and N-H bonds upon photoactivation | Primary amines (Lysine, N-terminus) | Primary amines (Lysine), also Ser, Cys, Tyr, Arg, His |
| Spacer Arm Length | ~12 Å | 11.4 Å | 0 Å (zero-length) |
| Reversibility | No | No | Yes (by heat) |
| Cell Permeability | DASD (sulfonated): No; DAS (non-sulfonated): Yes | Yes | Yes |
| Activation | UV light (e.g., 365 nm) | Spontaneous reaction at pH 7-9 | Spontaneous reaction |
| Temporal Control | Yes (light-activated) | No | No |
| Specificity | Non-specific insertion into C-H and N-H bonds | Specific for primary amines | Broad reactivity |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of chemical crosslinking techniques. Below are representative protocols for in-vitro crosslinking using DASD, DSS, and Formaldehyde, followed by a general workflow for mass spectrometry analysis.
Protocol 1: In-vitro Photo-Crosslinking with this compound-2,2'-disulfonic acid (DASD)
This protocol is adapted from studies on the crosslinking of the erythrocyte band 3 protein.
-
Protein Preparation: Prepare the purified protein complex in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Prepare a fresh stock solution of DASD in the same buffer. The final concentration of DASD to be used will need to be optimized, but a starting point is a 10-50 fold molar excess over the protein concentration.
-
Incubation: Add the DASD solution to the protein sample and incubate in the dark for 15-30 minutes at room temperature to allow for the diffusion of the crosslinker.
-
Photoactivation: Expose the sample to UV light at a wavelength of ~365 nm. The duration and intensity of the UV exposure are critical parameters that need to be optimized to achieve sufficient crosslinking without causing protein damage. A typical starting point is 15-30 minutes on ice.
-
Quenching: The reaction is quenched by turning off the UV light source. To remove unreacted crosslinker, proceed with buffer exchange or dialysis.
-
Analysis: The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of crosslinked peptides, proceed to the mass spectrometry workflow.
Protocol 2: In-vitro Crosslinking with Disuccinimidyl suberate (DSS)
-
Protein Preparation: Prepare the purified protein complex in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in a dry, water-miscible organic solvent such as DMSO to prepare a stock solution.
-
Reaction: Add a 10-50 fold molar excess of the DSS stock solution to the protein sample. The final concentration of the organic solvent should be kept to a minimum (<5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Quench the reaction by adding a quenching buffer containing primary amines, such as 1M Tris-HCl pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked sample by SDS-PAGE and/or proceed to mass spectrometry analysis.
Protocol 3: In-vitro Crosslinking with Formaldehyde
-
Protein Preparation: Prepare the purified protein complex in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Crosslinking: Add formaldehyde to the protein solution to a final concentration of 0.1-1% (v/v).
-
Incubation: Incubate the reaction mixture for 10-30 minutes at room temperature.
-
Quenching: Quench the reaction by adding a quenching buffer, such as 1M Tris-HCl pH 7.5 or 1M glycine, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked sample by SDS-PAGE and/or proceed to mass spectrometry analysis. To reverse the crosslinks, the sample can be heated at 95°C for 15 minutes before SDS-PAGE analysis.
Mass Spectrometry Workflow for Identification of Crosslinked Peptides
The following is a general workflow for the identification of crosslinked peptides from a crosslinked protein sample.
Caption: General workflow for mass spectrometry analysis of crosslinked proteins.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be investigated using crosslinking and the experimental workflow for validating a protein-protein interaction.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade initiated by ligand binding to a receptor.
Experimental Workflow for PPI Validation
Caption: Workflow for validating a protein-protein interaction using chemical crosslinking.
Conclusion
The validation of protein-protein interactions is a cornerstone of modern biological research. Chemical crosslinking coupled with mass spectrometry provides a robust method for capturing and identifying these interactions. This compound and its derivatives offer the advantage of temporal control through photo-activation, allowing for precise initiation of the crosslinking reaction. However, the choice of crosslinker should be carefully considered based on the specific experimental goals and the nature of the proteins under investigation. While direct quantitative comparisons between different crosslinkers are not always readily available in the literature, an understanding of their chemical properties, as outlined in this guide, can inform the selection of the most appropriate tool for the task. The provided protocols and workflows serve as a starting point for the successful application of these powerful techniques in the quest to unravel the complexities of the cellular interactome.
A Head-to-Head Comparison: p,p'-Diazidostilbene vs. Diazirine Photo-Crosslinkers for Proteomics
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of photo-activatable crosslinkers for studying protein interactions.
In the dynamic field of proteomics, understanding the intricate network of protein-protein interactions is paramount to unraveling cellular processes and developing novel therapeutics. Photo-crosslinkers have emerged as powerful tools to capture these interactions in their native cellular environment. By forming covalent bonds upon light activation, they provide a "snapshot" of protein complexes, enabling their identification and characterization by mass spectrometry.
This guide provides an in-depth comparison of two major classes of photo-crosslinkers: the classic aryl azide-based p,p'-Diazidostilbene and the increasingly popular diazirine-based reagents. We will delve into their mechanisms of action, reactivity profiles, and practical applications in proteomics, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Diazirine-Based Crosslinkers |
| Photoreactive Group | Aryl Azide | Diazirine |
| Reactive Intermediate | Aryl Nitrene | Carbene and Diazo Intermediate |
| Activation Wavelength | Typically 260-365 nm | ~355 nm |
| Reactivity | Moderately reactive, potential for rearrangements. | Highly reactive, short-lived intermediates. |
| Amino Acid Specificity | Insertion into C-H and N-H bonds, addition to double bonds. | Broad reactivity with C-H, N-H, O-H, and S-H bonds; diazo intermediate shows preference for acidic residues (Asp, Glu). |
| Crosslinking Efficiency | Generally lower yields due to side reactions and longer-lived intermediates. | Generally higher yields due to the high reactivity of the carbene intermediate. |
| Key Advantages | Established chemistry. | High reactivity, small size, and tunable properties with modern designs. |
| Key Disadvantages | Potential for complex side reactions and lower crosslinking yields. | High reactivity can lead to non-specific labeling if not carefully controlled. |
Delving Deeper: Mechanism of Action
The fundamental difference between these two classes of photo-crosslinkers lies in the nature of the reactive species generated upon photoactivation.
This compound: The Nitrene Pathway
Upon UV irradiation, each azide group in this compound expels a molecule of nitrogen gas (N₂) to form a highly reactive aryl nitrene . This nitrene intermediate can then undergo several reactions to form a covalent bond with a nearby amino acid residue. The primary crosslinking reactions include insertion into C-H and N-H bonds, as well as addition to double bonds. However, aryl nitrenes are also prone to intramolecular rearrangements, which can lead to a decrease in crosslinking efficiency. The stilbene core of the molecule can also undergo cis-trans photoisomerization, which may influence the distance constraints of the crosslinking.
Diazirine Crosslinkers: The Carbene and Diazo Intermediates
Diazirine-based crosslinkers are activated by UV light at around 355 nm, a wavelength that is generally less damaging to biological samples. Photoactivation of the diazirine ring also results in the release of N₂, generating a highly reactive and short-lived carbene intermediate. This carbene can readily insert into a wide variety of chemical bonds, including C-H, N-H, O-H, and S-H, making it a less specific but highly efficient crosslinking agent.
Recent studies have revealed a more nuanced reaction mechanism for alkyl diazirines, where a diazo intermediate is formed sequentially after the initial photolysis.[1][2][3][4][5] This diazo intermediate exhibits a preferential reactivity towards polar residues, particularly the carboxylic acid side chains of aspartic and glutamic acid.[4] By carefully modulating the irradiation time and intensity, researchers can potentially favor the diazo-mediated crosslinking pathway to achieve more specific targeting of these residues.[3][5]
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the photoactivation and subsequent reactions of both this compound and diazirine-based crosslinkers.
Caption: Photoactivation of this compound to form a reactive aryl nitrene.
Caption: Photoactivation of diazirine leading to carbene and diazo intermediates.
Performance in Proteomics: A Comparative Overview
The choice between this compound and diazirine-based crosslinkers often depends on the specific goals of the proteomics experiment.
Reactivity and Specificity:
-
This compound: The aryl nitrene generated is reactive but can also undergo rearrangements, which can lower the overall crosslinking yield. Its reactivity is generally broad, targeting various C-H and N-H bonds.
-
Diazirines: The carbene intermediate is extremely reactive and short-lived, leading to rapid and efficient crosslinking with a wide range of amino acid side chains.[6] This broad reactivity is advantageous for capturing a diverse set of interactions but can also result in a higher background of non-specific crosslinks. The discovery of the diazo intermediate's preference for acidic residues offers a potential route to more targeted crosslinking.[4]
Crosslinking Efficiency and Yield:
-
This compound: The efficiency can be variable and is often lower than that of diazirines due to the competing rearrangement reactions of the nitrene intermediate.
-
Diazirines: Generally provide higher crosslinking yields due to the high reactivity and short lifetime of the carbene intermediate, which minimizes quenching by solvent molecules.
Modern Advancements:
The field of photo-crosslinking has seen significant advancements, particularly in the design of diazirine-based reagents. Modern heterobifunctional diazirine crosslinkers incorporate features such as:
-
MS-cleavable spacers: These allow for the separation of the crosslinked peptides in the mass spectrometer, simplifying data analysis.
-
Affinity tags (e.g., biotin): These facilitate the enrichment of crosslinked peptides from complex mixtures.
-
"Fully-functionalized" tags: These modular tags combine the photoreactive group, an enrichment handle, and a conjugation site into a single molecule.[7]
These innovations have made diazirine-based crosslinkers highly versatile and powerful tools for modern chemical proteomics.
Experimental Protocols: A General Guide
While specific protocols will vary depending on the chosen crosslinker and the biological system under investigation, the following provides a general workflow for a photo-crosslinking experiment in proteomics.
Caption: A general experimental workflow for photo-crosslinking proteomics.
Detailed Methodologies:
1. Sample Preparation and Incubation:
-
Prepare your protein sample (purified protein, complex mixture, or cell lysate) in a suitable buffer.
-
Add the photo-crosslinker (e.g., a solution of this compound or an NHS-ester functionalized diazirine) to the protein sample at a predetermined molar ratio.
-
Incubate the mixture for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for the initial reaction of heterobifunctional crosslinkers or for the crosslinker to diffuse into the cellular environment.
2. UV Activation:
-
Expose the sample to UV light at the appropriate wavelength (e.g., 260-365 nm for this compound, ~355 nm for diazirines) for a defined period. The duration and intensity of UV exposure are critical parameters that need to be optimized for each experiment.
-
Perform irradiation on ice to minimize heat-induced damage to the proteins.
3. Quenching:
-
Add a quenching reagent (e.g., a primary amine like Tris or a free amino acid) to the sample to react with and deactivate any unreacted photo-crosslinker.
4. Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins using a chaotropic agent (e.g., urea or guanidinium chloride).
-
Reduce disulfide bonds with a reducing agent (e.g., DTT or TCEP).
-
Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
5. Proteolytic Digestion:
-
Digest the proteins into smaller peptides using a protease such as trypsin.
6. Enrichment of Crosslinked Peptides (Optional but Recommended):
-
If using a crosslinker with an affinity tag (e.g., biotin), use affinity purification (e.g., streptavidin beads) to enrich for the crosslinked peptides.
-
Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can also be used to enrich for the larger, crosslinked peptides.
7. LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate the peptides and obtain their fragmentation spectra.
8. Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, Kojak) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides and the specific amino acid residues involved in the crosslink.
Conclusion: Choosing the Right Tool for the Job
Both this compound and diazirine-based photo-crosslinkers are valuable tools for the study of protein-protein interactions.
-
This compound , as a representative of the aryl azide class, offers a long-standing and understood chemistry. However, its application in modern proteomics is becoming less common due to its potential for lower efficiency and the rise of more versatile alternatives.
-
Diazirine-based crosslinkers have become the reagents of choice for many contemporary proteomics applications. Their high reactivity, coupled with the development of sophisticated heterobifunctional and MS-cleavable designs, provides researchers with a powerful and adaptable toolkit for capturing a wide range of protein interactions with high efficiency. The ability to potentially tune the reactivity towards acidic residues adds another layer of sophistication to this class of crosslinkers.
For researchers embarking on photo-crosslinking studies, a careful consideration of the experimental goals, the nature of the protein system, and the available analytical capabilities will be crucial in selecting the optimal crosslinking strategy. While diazirine-based reagents offer significant advantages in many scenarios, a thorough understanding of the principles and methodologies outlined in this guide will empower researchers to make informed decisions and achieve robust and insightful results in their exploration of the proteome.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 5. Photo-Cross-Linking Mass Spectrome ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: p,p'-Diazidostilbene and Other Bifunctional Crosslinkers in Proteomics and Drug Development
For researchers, scientists, and drug development professionals seeking to capture and analyze protein-protein interactions, the choice of a bifunctional crosslinker is a critical experimental decision. This guide provides an objective comparison of p,p'-Diazidostilbene, a photo-reactive homobifunctional crosslinker, with other commonly employed alternatives, supported by experimental principles and methodologies.
This comparison will delve into the characteristics of this compound and contrast it with two major classes of bifunctional crosslinkers: the widely used N-hydroxysuccinimide (NHS) ester-based crosslinkers and other photo-reactive agents, particularly those containing diazirine moieties.
At a Glance: Comparative Overview of Bifunctional Crosslinkers
The selection of an appropriate crosslinker hinges on several factors, including the nature of the target proteins, the desired specificity of the crosslinking reaction, and the downstream analytical methods. The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | NHS-Ester Crosslinkers (e.g., DSS, BS3) | Diazirine-Based Crosslinkers |
| Activation | UV light (photo-activation) | Spontaneous reaction at physiological pH | UV light (photo-activation) |
| Reactive Group | Aryl azide | N-hydroxysuccinimide ester | Diazirine |
| Reactive Intermediate | Nitrene | - | Carbene |
| Target Residues | Inserts into C-H and N-H bonds, less specific | Primarily primary amines (Lysine residues and N-termini) | Inserts into a wide range of C-H, N-H, O-H, and S-H bonds, highly non-specific |
| Reaction Control | Spatially and temporally controlled by UV light | Less temporal control; reaction starts upon mixing | Spatially and temporally controlled by UV light |
| Selectivity | Non-specific insertion | Specific for primary amines | Highly non-specific insertion |
| Water Solubility | Low (unmodified form) | Variable (BS3 is water-soluble, DSS is not) | Can be modified for water solubility |
| Cell Permeability | Permeable (unmodified form) | Variable (BS3 is membrane-impermeant, DSS is permeable) | Can be designed to be permeable or impermeable |
| Cleavability | Non-cleavable (standard form) | Can be designed with cleavable spacer arms (e.g., DSSO) | Can be designed with cleavable spacer arms |
Delving Deeper: A Head-to-Head Comparison
This compound: The Photo-inducible Staple
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups. Its utility lies in its two aryl azide moieties which, upon activation by UV light, generate highly reactive nitrene intermediates. These nitrenes can then form covalent bonds by inserting into C-H and N-H bonds of nearby amino acid residues, effectively "stitching" interacting proteins together. A significant advantage of this photo-activation is the precise temporal control it offers over the crosslinking reaction; the reaction is only initiated when the sample is exposed to UV light.
However, the non-specific nature of the nitrene insertion can be a double-edged sword. While it allows for the capture of interactions that may not involve readily accessible primary amines, it can also lead to a more complex mixture of crosslinked products, potentially complicating data analysis. The parent this compound molecule also has limited aqueous solubility. To address this, a sulfonated derivative, 4,4'-diazidostilbene-2,2'-disulfonic acid (DASS), is often used to improve water solubility for biological applications.
NHS-Ester Crosslinkers: The Workhorses of Protein Chemistry
Crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) are among the most popular choices for studying protein-protein interactions. These homobifunctional reagents contain NHS esters that react efficiently and specifically with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.
This specificity for lysine residues simplifies the analysis of crosslinked peptides in mass spectrometry. However, it also means that interactions that do not involve proximal lysine residues may be missed. The reaction of NHS esters is initiated upon mixing with the protein solution and proceeds spontaneously at neutral to slightly alkaline pH, offering less temporal control compared to photo-reactive crosslinkers. The choice between the membrane-permeable DSS and the membrane-impermeant BS3 allows for targeted crosslinking either within the cell or on the cell surface.
Diazirine-Based Crosslinkers: The Highly Reactive Photo-Probes
Similar to aryl azides, diazirines are photo-reactive functional groups. Upon UV irradiation, they form highly reactive carbene intermediates. Carbenes are even more reactive than nitrenes and can insert into a wider variety of chemical bonds, including C-H, N-H, O-H, and S-H bonds. This broad reactivity makes diazirine-based crosslinkers powerful tools for capturing interactions with very high efficiency and with little regard for the specific amino acid side chains present at the interaction interface.
This high reactivity, however, also translates to a higher potential for non-specific labeling and the generation of a very complex set of crosslinked products. Like other photo-reactive crosslinkers, they offer excellent temporal control over the crosslinking reaction.
Experimental Corner: Protocols and Methodologies
General Protocol for Photo-Crosslinking with this compound
This protocol provides a general framework. Optimal conditions, such as crosslinker concentration and UV exposure time, should be determined empirically for each specific system.
1. Sample Preparation:
-
Prepare the protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration typically in the low micromolar range.
-
Ensure the buffer is free of primary amines if comparing with NHS-ester crosslinkers.
2. Crosslinker Addition:
-
Prepare a stock solution of this compound or its water-soluble analog (DASS) in an appropriate solvent (e.g., DMSO for the unmodified form, water for the sulfonated form).
-
Add the crosslinker to the protein solution to a final concentration typically ranging from 10 to 500 µM. The optimal concentration needs to be determined experimentally.
-
Incubate the mixture in the dark for a short period (e.g., 15-30 minutes) at room temperature to allow the crosslinker to diffuse and associate with the proteins.
3. UV Irradiation:
-
Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube) on ice to minimize heat-induced damage.
-
Irradiate the sample with a UV lamp, typically at a wavelength around 350 nm. The duration of irradiation is critical and can range from a few minutes to over an hour. This needs to be optimized to maximize crosslinking while minimizing protein damage.
4. Quenching (Optional but Recommended):
-
To quench any unreacted nitrene intermediates, a scavenger molecule such as a primary amine (e.g., Tris or glycine) can be added to the solution after irradiation.
5. Analysis:
-
The crosslinked products can be analyzed by various techniques, including:
-
SDS-PAGE: To visualize the formation of higher molecular weight crosslinked species.
-
Mass Spectrometry: To identify the crosslinked peptides and map the interaction sites.
-
Mass Spectrometry Analysis of Crosslinked Proteins
1. Protein Digestion:
-
The crosslinked protein mixture is typically denatured, reduced, and alkylated.
-
The proteins are then digested into smaller peptides using a protease, most commonly trypsin.
2. Enrichment of Crosslinked Peptides (Optional):
-
Crosslinked peptides are often present in low abundance. Enrichment methods like size-exclusion chromatography (SEC) or ion-exchange chromatography can be used to separate them from the more abundant linear peptides.
3. LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Specialized software is required to analyze the complex MS/MS spectra of crosslinked peptides and identify the sequences of the two linked peptides and the site of crosslinking.
Visualizing the Process: Diagrams
Caption: Reaction mechanism of a photo-reactive azide crosslinker.
Caption: General experimental workflow for protein crosslinking.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other bifunctional crosslinkers is highly dependent on the specific research question and the experimental system.
-
This compound and other photo-reactive crosslinkers are ideal for capturing transient or weak interactions due to the precise temporal control offered by photo-activation. Their broader reactivity can be advantageous when the location of primary amines is unknown or absent at the interaction interface.
-
NHS-ester crosslinkers are excellent choices for initial crosslinking studies due to their ease of use and the relative simplicity of data analysis. Their specificity for lysine residues provides clear and readily interpretable results, making them a reliable tool for confirming suspected interactions.
-
Diazirine-based crosslinkers offer the highest reactivity and the broadest target range, making them suitable for mapping interaction surfaces in detail. However, the complexity of the resulting data requires sophisticated analytical approaches.
Ultimately, a multi-pronged approach, potentially employing crosslinkers with different reactive groups and spacer arm lengths, will provide the most comprehensive picture of protein-protein interactions within a biological system. Researchers are encouraged to carefully consider the properties of each class of crosslinker to select the most appropriate tool for their specific needs.
A Comparative Guide to p,p'-Diazidostilbene (DAS) for Mass Spectrometry-Based Analysis of Crosslinked Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to unravel the architectures of protein complexes and map protein-protein interactions. The choice of crosslinking reagent is paramount to the success of these experiments. This guide provides a comprehensive comparison of p,p'-Diazidostilbene (DAS), a photo-reactive crosslinker, with other commonly used reagents, supported by experimental considerations and data interpretation workflows.
Introduction to this compound (DAS) Crosslinking
This compound (DAS) is a homobifunctional crosslinking reagent that belongs to the class of photo-reactive aryl azide-based crosslinkers. Upon activation with UV light, typically around 340 nm, the terminal azide groups of DAS are converted into highly reactive nitrene intermediates.[1] These nitrenes can then form covalent bonds with a variety of amino acid residues in close proximity, effectively "capturing" a snapshot of protein conformations and interactions. This photo-inducible reactivity offers temporal control over the crosslinking reaction, a distinct advantage in certain experimental setups.
Experimental Workflow for Crosslinking Mass Spectrometry
The general workflow for a crosslinking mass spectrometry experiment, whether using DAS or other reagents, involves several key stages from sample preparation to data analysis. Understanding this process is crucial for designing and troubleshooting experiments. A typical workflow is outlined below.
Experimental Protocols
Detailed methodologies are critical for the successful application of crosslinking reagents. Below are representative protocols for this compound (DAS) and a widely used N-hydroxysuccinimide (NHS) ester-based, MS-cleavable crosslinker, Disuccinimidyl Sulfoxide (DSSO).
Protocol 1: Photo-Crosslinking with this compound (DAS)
This protocol is a generalized procedure for photo-crosslinking of a purified protein complex using DAS, followed by preparation for mass spectrometry.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.4-8.0)
-
This compound (DAS) stock solution (e.g., in DMSO)
-
UV lamp with an emission maximum around 340-365 nm
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a suitable concentration (e.g., 1-5 µM) in a final volume of 50-100 µL. The buffer should be free of primary amines if specific targeting is not desired.
-
Crosslinking Reaction:
-
Add the DAS stock solution to the protein sample to a final concentration of 0.1-1 mM.
-
Incubate the mixture on ice for a pre-incubation period (e.g., 10-30 minutes) to allow the crosslinker to diffuse.
-
Expose the sample to UV light (340-365 nm) on ice for 5-15 minutes. The optimal time should be determined empirically.
-
-
Quenching: Stop the reaction by adding a quenching solution to scavenge unreacted nitrene intermediates.
-
Reduction and Alkylation:
-
Denature the crosslinked proteins by adding denaturing buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final pH of ~2-3.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS.
Protocol 2: Amine-Reactive Crosslinking with Disuccinimidyl Sulfoxide (DSSO)
This protocol outlines the use of DSSO, an MS-cleavable crosslinker that targets primary amines (lysine residues and N-termini).
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES, PBS, pH 7.4-8.0)
-
Disuccinimidyl Sulfoxide (DSSO) stock solution (e.g., in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation: Prepare the purified protein complex at a concentration of 1-5 µM in a final volume of 50-100 µL.
-
Crosslinking Reaction:
-
Add the DSSO stock solution to the protein sample to a final concentration of 1-2 mM.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Reduction and Alkylation: Follow the same procedure as described in Protocol 1.
-
Proteolytic Digestion: Follow the same procedure as described in Protocol 1.
-
Sample Cleanup: Follow the same procedure as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The MS2 method should be optimized for the fragmentation of the DSSO linker to generate characteristic reporter ions.
Comparison of Crosslinkers
The choice of crosslinker significantly impacts the outcome of an XL-MS experiment. The following table provides a comparison of this compound with other commonly used crosslinkers.
| Feature | This compound (DAS) | Disuccinimidyl Suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl Sulfoxide (DSSO) |
| Class | Photo-reactive (Aryl Azide) | Amine-reactive (NHS-ester) | Amine-reactive, MS-cleavable |
| Reactive Groups | Aryl Azide | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | C-H and N-H bonds (less specific) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Activation | UV light (e.g., 340-365 nm) | Spontaneous reaction at neutral to alkaline pH | Spontaneous reaction at neutral to alkaline pH |
| Spacer Arm Length | Variable depending on stilbene conformation | 11.4 Å | 10.1 Å |
| Cleavability | Non-cleavable | Non-cleavable | MS-cleavable (CID) |
| Advantages | - Temporal control of reaction- Can crosslink a wider range of residues- Useful for capturing transient interactions | - Well-established chemistry- High reaction efficiency with primary amines- Commercially available in various lengths and water-soluble forms | - MS-cleavability simplifies data analysis- Characteristic reporter ions aid in identifying crosslinked peptides- Reduced search space for database searching |
| Disadvantages | - Lower reaction efficiency compared to NHS esters- Potential for side reactions and modifications- Can be less specific, leading to more complex spectra- Limited quantitative data available | - Crosslinking is continuous upon addition- Limited to accessible primary amines- Non-cleavable nature leads to complex MS/MS spectra and challenging data analysis | - Can be less stable than non-cleavable linkers- Cleavage in the MS can be incomplete |
Visualization of DAS Crosslinking Mechanism
The photo-activation of this compound is a key step in its crosslinking mechanism. The following diagram illustrates this process.
Data Analysis Considerations
The analysis of data from XL-MS experiments requires specialized software capable of identifying spectra from crosslinked peptides. For non-cleavable crosslinkers like DAS, the search space for potential peptide pairs is significantly larger than for linear peptides, making the identification process computationally intensive.[2] Software such as MeroX, pLink, and XiSEARCH are commonly used for this purpose. In contrast, data from MS-cleavable crosslinkers like DSSO can be processed more straightforwardly, as the fragmentation of the linker in the mass spectrometer provides characteristic signatures that simplify the identification of the constituent peptides.
Conclusion
This compound offers a valuable tool for structural proteomics, particularly when temporal control of the crosslinking reaction is desired or when targeting residues other than primary amines is necessary. Its photo-reactive nature allows for the capture of transient or weak interactions that might be missed with traditional amine-reactive crosslinkers. However, researchers should be aware of the potential for lower reaction efficiency and more complex data analysis compared to MS-cleavable reagents like DSSO. The choice of crosslinker should be guided by the specific biological question, the nature of the protein system under investigation, and the available mass spectrometry and data analysis capabilities. As the field of XL-MS continues to evolve, a deeper understanding of the unique properties of different crosslinkers will be crucial for pushing the boundaries of structural biology.
References
Cross-Validation of p,p'-Diazidostilbene Cross-Linking with Co-Immunoprecipitation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug development, understanding protein-protein interactions (PPIs) is paramount. Two powerful techniques, covalent cross-linking using reagents like p,p'-Diazidostilbene and co-immunoprecipitation (co-IP), are often employed to identify and validate these interactions. This guide provides a comprehensive comparison of these two methods, offering insights into their respective strengths and how their results can be cross-validated to provide a more complete picture of protein interactions.
At a Glance: this compound vs. Co-Immunoprecipitation
| Feature | This compound Cross-Linking | Co-Immunoprecipitation (Co-IP) |
| Principle | Covalently captures protein interactions in situ using a photo-activatable cross-linker. | Isolates a target protein ("bait") and its interacting partners ("prey") from a cell lysate using a specific antibody. |
| Interaction Type | Captures both transient and stable interactions. | Primarily identifies stable interactions that can withstand cell lysis and washing steps. |
| In Vivo/In Vitro | Can be used in living cells (in vivo) or with purified components (in vitro). | Typically performed on cell lysates (ex vivo). |
| Strengths | - Traps fleeting or weak interactions. - Provides spatial information about protein proximity. - Can be used in living cells to capture interactions in their native environment. | - High specificity for the target "bait" protein. - Well-established and widely used technique. - Can be used to purify protein complexes for further analysis. |
| Limitations | - Can generate non-specific cross-links. - Requires UV activation which can potentially damage cells or proteins. - Identification of cross-linked partners can be complex. | - May miss transient or weak interactions. - Prone to non-specific binding to the antibody or beads. - The presence of an epitope tag on the bait protein could interfere with interactions. |
| Typical Downstream Analysis | SDS-PAGE, Western Blotting, Mass Spectrometry | Western Blotting, Mass Spectrometry |
Experimental Workflows
To illustrate the interplay between these two techniques, the following diagram outlines a typical experimental workflow for identifying and validating a protein-protein interaction.
A Comparative Analysis of Stilbene and Benzophenone Photo-Crosslinkers for Biological Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the application and performance of stilbene and benzophenone as photo-crosslinkers in biological systems.
In the study of molecular interactions within complex biological systems, photo-crosslinkers are indispensable tools for capturing transient and stable interactions. Among the various classes of photo-activatable moieties, stilbenes and benzophenones have emerged as popular choices due to their distinct photochemical properties and reactivity. This guide provides a comparative analysis of these two crosslinkers, presenting their mechanisms of action, performance data from experimental studies, and detailed protocols to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Stilbene vs. Benzophenone Crosslinkers
| Feature | Stilbene Crosslinkers | Benzophenone Crosslinkers |
| Photo-activation Wavelength | Typically 300-360 nm (UV-A) | Typically 350-365 nm (UV-A) |
| Crosslinking Mechanism | [2+2] photocycloaddition of two stilbene moieties | Hydrogen abstraction from C-H bonds by the excited triplet state of benzophenone |
| Reactivity | Specific to another stilbene molecule | Non-specific, reacts with any C-H bond in proximity |
| Quantum Yield | Variable, can be high for intramolecular reactions | Generally lower than stilbenes, but the reaction is irreversible upon C-H insertion |
| Common Applications | Site-specific crosslinking of nucleic acids and polymers, formation of defined conjugates | Identifying protein-protein and protein-nucleic acid interactions, mapping binding sites |
| Advantages | High specificity, can be triggered with visible light using a photosensitizer | Can capture interactions without prior knowledge of the binding partner, relatively stable to water |
| Disadvantages | Requires the presence of two stilbene units, can undergo side reactions like cis-trans isomerization and electrocyclization | Lower efficiency, can be bulky and perturb native interactions, potential for non-specific hydrophobic interactions and autofluorescence |
Delving into the Mechanisms: How They Work
Understanding the photochemical basis of each crosslinker is crucial for designing experiments and interpreting results.
The Specificity of Stilbene's [2+2] Photocycloaddition
Stilbene and its derivatives undergo a characteristic [2+2] photocycloaddition reaction upon UV irradiation. This reaction occurs between two stilbene molecules, leading to the formation of a cyclobutane ring and a covalent linkage. The process is often preceded by a trans-to-cis isomerization, as the cis-isomer is typically the reactive species for cycloaddition.
Caption: Photochemical reaction pathway of stilbene crosslinking.
This mechanism imparts a high degree of specificity, as the crosslinking event is restricted to locations where two stilbene moieties can come into close proximity. This property has been exploited for the site-selective crosslinking of DNA duplexes and for creating well-defined polymeric structures.[1][2] However, researchers should be aware of potential side reactions, such as the 6π electrocyclization of cis-stilbene to form dihydrophenanthrene derivatives, which can complicate analysis.[3][4]
Benzophenone's Promiscuous C-H Insertion
In contrast to the specific nature of stilbene, benzophenone acts as a non-specific photo-crosslinker. Upon excitation with UV-A light (around 350-365 nm), benzophenone transitions to an excited triplet state.[5] This highly reactive diradical can then abstract a hydrogen atom from a nearby C-H bond, creating a radical pair that subsequently collapses to form a new C-C covalent bond.
Caption: Photochemical reaction pathway of benzophenone crosslinking.
The ability to react with any C-H bond makes benzophenone an excellent tool for mapping molecular interactions without prior knowledge of the binding interface. This has led to its widespread use in proteomics to identify protein-protein and protein-nucleic acid interactions.[1][6][7] However, the non-specific nature also means that the efficiency of crosslinking to a specific site can be low, and the bulky aromatic nature of benzophenone can sometimes perturb the native interactions being studied. Furthermore, the aromatic structure can contribute to increased autofluorescence and non-specific hydrophobic interactions.
Performance and Applications: A Comparative Overview
Direct quantitative comparisons of stilbene and benzophenone crosslinkers in the same experimental system are scarce in the literature. However, by examining their properties and data from various studies, we can draw a comparative picture of their performance.
Table 1: Photochemical and Performance Characteristics
| Parameter | Stilbene | Benzophenone |
| Typical Quantum Yield | Can be high (>0.1) for intramolecular cycloaddition, but often lower for intermolecular reactions. | Generally low (e.g., <0.1 for C-H insertion), but the reaction is irreversible. |
| Specificity | High: reacts only with another stilbene molecule. | Low: reacts with any C-H bond. |
| Crosslinking Efficiency | Dependent on the proximity and orientation of two stilbene units. | Dependent on the lifetime of the excited state and the accessibility of C-H bonds. |
| Photostability | Can undergo irreversible side reactions. | Relatively photostable, allowing for repeated excitation. |
| Water Reactivity | Generally stable in water. | The excited state is not reactive with water.[5] |
Table 2: Application-Specific Considerations
| Application | Stilbene | Benzophenone |
| Mapping protein-protein interactions | Less suitable due to the requirement of introducing two stilbene probes. | Widely used due to its ability to capture interactions with native binding partners. |
| Site-specific DNA crosslinking | Well-suited when two stilbene-modified nucleotides are incorporated at specific positions.[1] | Can be used when incorporated as a modified nucleotide, but crosslinking is less specific. |
| Generating defined bioconjugates | Ideal for creating specific linkages between two molecules, each carrying a stilbene moiety. | Less suitable for creating defined conjugates due to non-specific reactivity. |
| In-gel immunoassays | Not commonly used. | Used for cross-linking proteins in polyacrylamide gels, but can contribute to background fluorescence. |
Experimental Protocols
The following sections provide generalized experimental protocols for photo-crosslinking experiments using stilbene and benzophenone. Researchers should optimize these protocols for their specific biological systems.
General Workflow for Photo-Crosslinking
Caption: A generalized experimental workflow for photo-crosslinking.
Protocol 1: Site-Specific Crosslinking of DNA with Stilbene
This protocol is adapted from studies on site-selective photo-crosslinking in DNA duplexes.[1]
-
Synthesis and Purification of Stilbene-Modified Oligonucleotides:
-
Synthesize DNA oligonucleotides containing one or more stilbene-modified nucleosides using standard phosphoramidite chemistry.
-
Purify the modified oligonucleotides by HPLC.
-
-
Duplex Formation:
-
Anneal the stilbene-modified oligonucleotide with its complementary strand to form the DNA duplex.
-
-
Photo-Crosslinking Reaction:
-
Prepare the reaction mixture containing the DNA duplex in a suitable buffer (e.g., phosphate buffer).
-
Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 350 nm) for a specified time (e.g., 1-30 minutes). The optimal time should be determined empirically.
-
The reaction is typically carried out on ice to prevent thermal denaturation.
-
-
Analysis of Crosslinking:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The crosslinked duplex will migrate slower than the non-crosslinked single strands.
-
Quantify the crosslinking efficiency by densitometry of the gel bands.
-
Protocol 2: Photo-Crosslinking of Protein-Protein Interactions with Benzophenone
This protocol is a general guide for using a benzophenone-containing probe to identify protein binding partners.
-
Preparation of the Benzophenone Probe:
-
Incubation with the Biological Sample:
-
Incubate the benzophenone probe with the biological sample (e.g., cell lysate, purified proteins) to allow for binding to its target.
-
-
Photo-Crosslinking:
-
Detection and Identification of Crosslinked Products:
-
Separate the proteins by SDS-PAGE.
-
The crosslinked protein complex can be detected by various methods, such as Western blotting if an antibody to the target protein is available, or by using a tagged benzophenone probe (e.g., biotinylated).
-
For identification of unknown binding partners, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.
-
Conclusion
Both stilbene and benzophenone are powerful photo-crosslinkers, but their distinct mechanisms of action dictate their suitability for different applications. Stilbene offers high specificity for creating defined covalent linkages, making it ideal for applications in materials science and for studying systems where two components can be specifically modified. In contrast, benzophenone's ability to non-specifically react with C-H bonds makes it a versatile tool for discovering and mapping molecular interactions in complex biological systems. A thorough understanding of the principles, advantages, and limitations of each crosslinker, as outlined in this guide, will empower researchers to make informed decisions and design robust experiments to unravel the intricacies of the molecular world.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Protein Interactions In Vitro: A Comparative Guide to p,p'-Diazidostilbene-Mediated Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p,p'-Diazidostilbene and its derivatives as photo-reactive crosslinking agents for the in vitro confirmation of protein-protein interactions. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative crosslinking strategies to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound-Mediated Crosslinking
This compound and its water-soluble analog, this compound-2,2'-disulfonic acid (DASS), are homobifunctional photo-reactive crosslinkers. Upon activation by UV light, they form highly reactive nitrene intermediates that can covalently bind to proximal amino acid residues, thus "trapping" interacting proteins. This method is particularly useful for capturing transient or weak interactions that may not be detectable by other methods. The stilbene backbone provides a rigid spacer, allowing for the crosslinking of residues at a defined distance.
Comparative Analysis of Photo-Reactive Crosslinkers
The choice of a crosslinking agent is critical and depends on the specific application, the nature of the interacting proteins, and the downstream analytical methods. Here, we compare the performance of diazirine-based crosslinkers, such as this compound, with benzophenone-based alternatives.
| Feature | Diazirine-Based (e.g., DZMA) | Benzophenone-Based (e.g., BPMA) | This compound (Anticipated) |
| Activation Wavelength | Long-wave UV (330-370 nm) | UV (350-360 nm) | Long-wave UV |
| Reactive Intermediate | Carbene | Ketyl radical | Nitrene |
| Reactivity | Highly reactive, less selective | Moderately reactive, more selective for C-H bonds | Highly reactive, less selective |
| Background Fluorescence | Negligible[1] | Can contribute to background fluorescence[1] | Low |
| Protein Capture Efficiency | Can be lower than BPMA at equivalent concentrations[1] | Generally high | Concentration-dependent |
| Signal-to-Noise Ratio | Comparable to BPMA[1] | Good | High |
Experimental Protocols
Below are detailed protocols for a generic in vitro crosslinking experiment using a photo-reactive agent like this compound-2,2'-disulfonic acid (DASS), and a common alternative, the heterobifunctional crosslinker Sulfo-SDA.
Protocol 1: Photo-Crosslinking with this compound-2,2'-disulfonic acid (DASS)
This protocol is a general guideline and should be optimized for your specific proteins of interest.
Materials:
-
Purified interacting proteins (Protein A and Protein B)
-
DASS stock solution (e.g., 10 mM in DMSO or water, protected from light)
-
Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (350 nm)
-
SDS-PAGE analysis reagents
Procedure:
-
Sample Preparation: Combine purified Protein A and Protein B in the crosslinking buffer to a final concentration of 1-10 µM. Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
Crosslinker Addition: Add the DASS stock solution to the protein mixture to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically. Incubate for 10-30 minutes at room temperature in the dark.
-
Photo-activation: Expose the sample to UV light (350 nm) for 5-15 minutes on ice. The optimal exposure time will depend on the lamp intensity and the specific proteins.
-
Quenching: Terminate the crosslinking reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species corresponding to the crosslinked protein complex. Further analysis can be performed using mass spectrometry to identify the crosslinked residues.
Protocol 2: Crosslinking with Sulfo-SDA (Alternative)
Materials:
-
Purified interacting proteins
-
Sulfo-SDA (freshly prepared solution in an appropriate buffer)
-
Crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8)[2]
-
UV lamp (350 nm)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
Procedure:
-
NHS Ester Reaction: Add Sulfo-SDA to the protein solution and incubate in the dark for 50 minutes at room temperature. This step allows the NHS ester to react with primary amines on the protein surface.[2]
-
Removal of Excess Crosslinker (Optional): Excess, non-reacted crosslinker can be removed by dialysis or using a desalting column.
-
Photo-activation: Irradiate the sample with UV light (350 nm) for 15-30 minutes on ice to activate the diazirine group and induce crosslinking.
-
Quenching: Add a quenching solution to stop the reaction.
-
Analysis: Analyze the results using SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate the key workflows and the chemical mechanism of photo-reactive crosslinking.
Caption: Experimental workflow for DASS-mediated protein crosslinking.
Caption: Mechanism of this compound photo-crosslinking.
Caption: Decision tree for selecting a photo-reactive crosslinker.
Conclusion
This compound and its derivatives are powerful tools for the in vitro confirmation of protein-protein interactions. Their ability to be activated by light provides temporal control over the crosslinking reaction, allowing for the capture of specific interaction states. While alternatives like benzophenones may offer higher capture efficiency in some cases, diazirine-based crosslinkers like this compound can provide a lower background signal, which is advantageous for sensitive downstream applications. The choice of crosslinker should be guided by the specific experimental goals and the nature of the proteins being studied. Careful optimization of reaction conditions is essential for successful crosslinking and confident interpretation of the results.
References
Unveiling Dynamic Interactions: A Comparative Guide to Photo-Crosslinkers, Highlighting the Limitations of p,p'-Diazidostilbene
For researchers, scientists, and drug development professionals engaged in the intricate study of dynamic biomolecular interactions, the choice of a photo-crosslinker is a critical determinant of experimental success. This guide provides an objective comparison of p,p'-Diazidostilbene (DAS) with two prevalent alternatives—diazirines and benzophenones—supported by experimental data and detailed methodologies. Our analysis reveals significant limitations of DAS for capturing the transient nature of protein interactions, positioning diazirine-based crosslinkers as a more effective solution in many contemporary applications.
Executive Summary
The study of dynamic protein-protein interactions (PPIs) necessitates chemical tools that can rapidly and efficiently capture these fleeting events. Photo-crosslinkers, which form covalent bonds upon activation by UV light, are indispensable for these investigations. For years, aryl azides, including this compound (DAS), have been utilized for this purpose. However, emerging evidence and the development of alternative reagents, such as diazirines and benzophenones, have brought the limitations of DAS to the forefront. This guide will delve into the photochemical properties, crosslinking efficiencies, and potential artifacts of these three classes of photo-crosslinkers, providing a clear rationale for selecting the optimal tool for your research needs.
Photochemical Reaction Mechanisms: A Tale of Three Chemistries
The efficacy of a photo-crosslinker is fundamentally dictated by its photochemical reaction mechanism. Upon UV irradiation, each class of compound generates a highly reactive intermediate with distinct properties.
-
This compound (Aryl Azide): Upon absorption of UV light, DAS forms a highly reactive nitrene intermediate. This nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to double bonds, thereby forming covalent crosslinks with interacting proteins. However, the nitrene intermediate is susceptible to a number of side reactions, such as rearrangement and dimerization, which can reduce crosslinking efficiency and generate undesirable byproducts.
-
Diazirines: Diazirines are three-membered ring structures that, upon UV activation (typically around 350-365 nm), extrude nitrogen gas to generate a reactive carbene intermediate.[1] Carbenes are highly reactive and can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, making them less selective but highly efficient crosslinkers.[1][2] Notably, the small size of the diazirine group minimizes steric hindrance, and its activation at longer UV wavelengths reduces the potential for photodamage to biological samples.[1] Some studies have shown that diazirines can also react through a diazo intermediate, which exhibits a preference for polar residues.
-
Benzophenones: Benzophenone-based crosslinkers, when excited by UV light (around 350-360 nm), form a triplet excited state. This excited state can abstract a hydrogen atom from a nearby amino acid residue, creating a radical pair that subsequently collapses to form a covalent bond. This mechanism shows a preference for C-H bonds, particularly those in proximity to the benzophenone moiety.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of p,p'-Diazidostilbene
For Immediate Reference by Laboratory Personnel
This document provides critical safety and logistical information for the proper disposal of p,p'-Diazidostilbene, a photosensitive and potentially explosive organic azide. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
I. Immediate Safety and Handling Precautions
This compound and other organic azides are energetic materials that require careful handling to prevent accidental decomposition, which can be initiated by heat, light, friction, or shock.[1] All personnel handling this compound must be thoroughly trained on its hazards and the procedures outlined below.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and potential explosions. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the toxic compound. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against chemical splashes and fire. |
| Additional | Blast shield | Recommended when handling the solid compound or preparing solutions. |
Handling Guidelines:
-
Work Area: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Utensils: Use only non-metallic spatulas and tools (e.g., plastic, Teflon) to avoid the formation of highly shock-sensitive metal azides.[1]
-
Light Sensitivity: Protect the compound from UV light and direct sunlight to prevent photochemical decomposition into highly reactive nitrene intermediates.[1] Store in amber vials or containers wrapped in aluminum foil.
-
Avoid Grinding: Do not grind or subject the solid material to friction or shock.
-
Scale: Handle the smallest quantities of the material necessary for your experimental needs.
II. Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound is to first chemically convert it to a more stable, non-explosive compound before collection as hazardous waste. The recommended method is the reduction of the azide functional groups to amines.
Step 1: Chemical Deactivation (Reduction to Diaminostilbene)
This procedure should be conducted in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a solution of the this compound waste in a suitable organic solvent (e.g., ethanol, THF) in a round-bottom flask equipped with a magnetic stirrer. The concentration should be kept low, ideally below 1 M.[1]
-
Reduction: While stirring, slowly add a reducing agent. A common and effective method is the use of Staudinger reduction with triphenylphosphine or reduction with sodium borohydride.
-
Using Triphenylphosphine: Add a slight excess (1.1 equivalents per azide group) of triphenylphosphine to the solution. The reaction is typically gentle and results in the formation of the corresponding phosphazide, which can then be hydrolyzed to the amine.
-
Using Sodium Borohydride: Cautiously add sodium borohydride in small portions. The reaction may be more vigorous and should be performed with care.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature until the azide is fully consumed. This can be monitored by Thin Layer Chromatography (TLC) or by the cessation of nitrogen gas evolution (if applicable).
-
Quenching: Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures (e.g., slow addition of water for sodium borohydride).
Step 2: Waste Collection and Labeling
-
Container: Transfer the deactivated solution into a designated, clearly labeled hazardous waste container. The container must be made of a compatible material, such as plastic, to avoid any potential reaction with metals.[1]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should clearly state the contents, including the final reaction products (e.g., "diaminostilbene solution," "triphenylphosphine oxide") and any solvents used. Crucially, the label must explicitly state that the waste has been treated to destroy azides.
-
Segregation: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
Step 3: Disposal of Contaminated Materials
-
Labware: Glassware and other equipment contaminated with this compound should be decontaminated by rinsing with a solution that can reduce the azide (as described in Step 1) before standard cleaning. The rinsate should be collected as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a separate, clearly labeled hazardous waste bag.
III. Emergency Procedures
-
Spills: In the event of a small spill, carefully sweep the solid material with non-sparking tools into a container for disposal. Avoid creating dust. The area should then be decontaminated. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air and seek medical attention.
-
IV. Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling p,p'-Diazidostilbene
Immediate Safety Concerns and Hazard Summary
p,p'-Diazidostilbene is an organic azide, a class of compounds known for their potential explosive nature. The primary mechanism of action for this compound involves its photosensitivity, leading to the generation of highly reactive nitrenes upon irradiation[1]. This reactivity makes it useful in applications like polymer cross-linking but also underscores its inherent hazards. The disulfonated, disodium salt form is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation[2][3]. Due to the presence of two azide groups, this compound should be treated as a potentially explosive material, sensitive to shock, friction, and heat.
Hazard Identification for a this compound Derivative
| Hazard Class | GHS Classification | Precautionary Statement Examples[2][3] |
| Acute Toxicity (Oral) | Category 4 | P270: Do not eat, drink or smoke when using this product. |
| Acute Toxicity (Dermal) | Category 4 | P280: Wear protective gloves/ protective clothing. |
| Acute Toxicity (Inhalation) | Category 4 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Corrosion/Irritation | Category 2 | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Potential Unclassified Hazard | Explosive | Handle with extreme caution. Avoid shock, friction, and heat. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for hazardous chemicals and azido compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloved with chemical-resistant gloves | Inspect gloves for damage before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. |
| Eyes/Face | Safety glasses with side shields and a face shield | A face shield should be worn over safety glasses, especially when there is a potential for splashes or explosions. |
| Body | Flame-resistant lab coat and chemical-resistant apron | The lab coat should be fully buttoned. An apron provides an additional layer of protection against spills. |
| Respiratory | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. |
| Feet | Closed-toe, chemical-resistant shoes | Ensure full coverage of the feet. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.
-
Use a blast shield in front of the experimental setup.
-
Work surfaces should be covered with absorbent, disposable liners.
-
Avoid the use of metal spatulas or other metal instruments that could cause friction or sparks. Use plastic or ceramic implements.
Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly, and the fume hood and any other equipment are functioning properly.
-
Weighing: If possible, weigh the compound within the fume hood. If an external balance must be used, handle with extreme care to minimize dust generation and transport in a sealed, non-metallic container.
-
In Solution: Whenever possible, work with the compound in a solution to reduce the risk of dust inhalation and explosion.
-
Heating: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place (e.g., small scale, blast shield, remote monitoring). Azido compounds can decompose explosively upon heating.
-
Light Sensitivity: this compound is photosensitive. Protect from light during storage and handling to prevent decomposition.
Storage Protocol:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed and clearly labeled.
-
Store away from incompatible materials, such as oxidizing agents.
-
Protect from direct sunlight.
-
Do not store on metal shelves.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation:
-
All solid waste (gloves, liners, contaminated filter paper) should be collected in a designated, labeled, non-metallic hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, non-metallic container.
-
Never dispose of azides down the drain, as they can react with metals in the plumbing to form highly explosive metal azides.
Decontamination and Disposal Procedure:
-
Decontaminate Surfaces: Wipe down all work surfaces with a suitable solvent (e.g., ethanol) and a detergent solution. Collect all cleaning materials as hazardous waste.
-
Package Waste: Securely close all waste containers.
-
Labeling: Ensure all waste containers are accurately labeled with the contents and associated hazards.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous and potentially explosive chemical waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Prevent entry to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (for minor spills, if trained):
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a non-metallic container. Avoid creating dust.
-
Decontaminate the spill area.
-
Package all cleanup materials as hazardous waste.
-
-
For large spills: Evacuate the area and contact your institution's emergency response team immediately.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows
Caption: General workflow for handling this compound.
Caption: Decision logic for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
